Heptamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKKCRARYRWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heptamidine's Mechanism of Action in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. A key molecular player in melanoma pathogenesis is the S100B protein, which is frequently overexpressed and associated with poor prognosis. S100B exerts its oncogenic effects in part by inhibiting the tumor suppressor protein p53. Heptamidine, an aromatic diamidine, has emerged as a potential therapeutic agent for melanoma. This technical guide delineates the proposed mechanism of action of this compound in melanoma cells, drawing upon evidence from its structural interactions and the well-characterized activities of its close analog, pentamidine.
Core Mechanism of Action: Inhibition of the S100B-p53 Interaction
The primary mechanism by which this compound is believed to exert its anti-melanoma effects is through the inhibition of the S100B protein. S100B is a calcium-binding protein that, in its Ca²⁺-bound state, interacts with and inhibits the tumor suppressor p53.[1] This interaction prevents p53 from forming its active tetrameric conformation and promoting downstream transcriptional activity, thereby blocking its critical functions in inducing apoptosis and cell cycle arrest in response to cellular stress.[2]
This compound, like its analog pentamidine, is a small molecule inhibitor that binds to S100B, disrupting the S100B-p53 protein-protein interaction.[1][2] This disruption liberates p53 from S100B-mediated inhibition, allowing it to resume its tumor-suppressive functions. The restoration of wild-type p53 function is a key event that triggers a cascade of downstream effects, ultimately leading to the inhibition of melanoma cell growth and survival.[3]
Downstream Cellular Effects of this compound
The reactivation of p53 by this compound is expected to induce two primary cellular outcomes in melanoma cells: apoptosis and cell cycle arrest.
Apoptosis Induction
Restored p53 activity leads to the transcriptional activation of pro-apoptotic genes. A key aspect of this is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family. An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Cell Cycle Arrest
Activated p53 can also halt the progression of the cell cycle, primarily at the G1/S and G2/M checkpoints. This is often mediated by the p53-dependent upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21. The inhibition of cyclin-dependent kinases (CDKs) by CKIs prevents the phosphorylation of key substrates required for cell cycle progression, thereby arresting cell division.
Signaling Pathway Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows to investigate its effects.
Caption: Proposed mechanism of this compound action in melanoma cells.
Caption: Workflow for in vitro evaluation of this compound.
Quantitative Data
| Compound | Cell Type | Assay | IC50 / IC90 | Reference |
| Pentamidine | Human Skin Melanoma Samples (n=18) | ATP-TCA | Median IC90: 30.2 µM | |
| Pentamidine | Human Uveal Melanoma Sample (n=1) | ATP-TCA | 86% inhibition at 37.96 µM |
ATP-TCA: ATP-based tumor chemosensitivity assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound in melanoma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO or water) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is to assess the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Melanoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-CDK2, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control melanoma cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for S100B-p53 Interaction
This protocol is to determine if this compound disrupts the interaction between S100B and p53 in melanoma cells.
Materials:
-
Melanoma cells treated with this compound
-
Non-denaturing lysis buffer
-
Anti-S100B or anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Lyse this compound-treated and control melanoma cells in non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-S100B (or anti-p53) antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against p53 (or S100B) and S100B (or p53).
Conclusion
The available evidence strongly suggests that this compound's mechanism of action in melanoma cells is centered on its ability to inhibit the S100B protein. This action restores the tumor-suppressive function of p53, leading to the induction of apoptosis and cell cycle arrest. While direct and detailed experimental validation for this compound is still emerging, the extensive research on its analog, pentamidine, provides a robust framework for understanding its therapeutic potential. Further investigation using the detailed protocols provided herein will be crucial to fully elucidate the intricate molecular details of this compound's anti-melanoma activity and to advance its development as a targeted therapy for this challenging disease.
References
Heptamidine-S100B Interaction: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to S100B and the Rationale for Heptamidine Inhibition
S100B is a calcium-binding protein implicated in a variety of cellular processes, and its overexpression is linked to the progression of several cancers, including malignant melanoma.[1][2][3] In these cancers, elevated levels of S100B can down-regulate the tumor suppressor protein p53, thereby promoting tumor growth.[4][5] This has established S100B as a compelling target for therapeutic intervention.
This compound, a derivative of pentamidine, was developed as a potential S100B inhibitor. Molecular dynamics simulations of the pentamidine-S100B complex suggested that extending the linker length between the two benzamidine groups could allow a single molecule to span both pentamidine binding sites on the protein monomer, potentially leading to a higher binding affinity. This hypothesis led to the synthesis and investigation of this compound as an S100B inhibitor.
Structural Insights from X-ray Crystallography
High-resolution X-ray crystal structures of this compound in complex with Ca²⁺-bound S100B have provided critical insights into their interaction. These studies reveal that one molecule of this compound binds to each monomer of the S100B dimer. The structure elucidates the key contact points that facilitate this interaction, offering a molecular basis for this compound's inhibitory potential. Nuclear Magnetic Resonance (NMR) experiments have further confirmed that this compound interacts with the same region of S100B as its parent compound, pentamidine.
Experimental Protocols for Characterizing Binding Affinity and Kinetics
Several biophysical techniques are routinely employed to determine the binding affinity and kinetics of small molecule inhibitors to S100B. The following sections detail the methodologies for key experimental assays.
Fluorescence-Based Assays
Fluorescence-based methods are powerful tools for studying molecular interactions. They can be performed in a direct format or as a competitive assay.
This method relies on a change in the intrinsic or extrinsic fluorescence of the inhibitor or the protein upon binding.
Experimental Protocol:
-
Prepare a solution of the S100B inhibitor (e.g., SC0025) at a fixed concentration (e.g., 25 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.2, 10 mM CaCl₂, 15 mM NaCl, 100 mM KCl, 0.01% (v/v) Triton X-100).
-
Maintain the temperature at 37°C using a circulating water bath.
-
Titrate increasing concentrations of purified S100B protein into the inhibitor solution.
-
After each addition of S100B, allow the system to equilibrate.
-
Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 273 nm, λem = 465 nm for SC0025).
-
Plot the change in fluorescence intensity against the S100B concentration.
-
Fit the resulting binding curve to a single ligand-binding model to determine the dissociation constant (Kd).
FPCA is a high-throughput screening method used to determine the binding affinity (Ki) of unlabeled inhibitors by measuring their ability to displace a fluorescently labeled probe from S100B.
Experimental Protocol:
-
Probe Preparation: A peptide derived from the CapZ protein, TRTK-12, is labeled with a fluorophore such as 5,6-carboxytetramethylrhodamine (TAMRA) to create the TAMRA-TRTK probe. The binding affinity of this probe to S100B should be predetermined (e.g., KD = 1.19 ± 0.65 μM).
-
Assay Buffer: Prepare a suitable buffer, for example, 1x FPCA buffer.
-
Reaction Mixture: In a microplate (e.g., 384-well), combine a fixed concentration of S100B protein (e.g., 1 µM) and the TAMRA-TRTK probe (e.g., 10 nM) in the FPCA buffer.
-
Inhibitor Titration: Add varying concentrations of the unlabeled inhibitor (this compound) to the wells.
-
Incubation: Incubate the plate to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent probe. The data is then used to calculate the IC50 value, which can be converted to the inhibition constant (Ki).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: Dialyze the purified S100B protein and the this compound solution in the same buffer (e.g., 5 mM phosphate buffer, pH 7) to minimize heat of dilution effects. Degas the solutions before use.
-
Instrument Setup: Fill the reference cell of the ITC instrument with MilliQ water or the dialysis buffer. Load the S100B solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the S100B solution while maintaining a constant temperature (e.g., 25°C).
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to S100B. Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse, Kd), enthalpy change (ΔH), and entropy change (ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time. This allows for the determination of both association (ka) and dissociation (kd) rate constants.
Experimental Protocol:
-
Chip Functionalization: Immobilize purified S100B protein onto a sensor chip (e.g., a gold chip functionalized with specific antibodies or through amine coupling).
-
Analyte Injection: Flow a solution containing this compound (the analyte) at various concentrations over the sensor surface.
-
Signal Detection: The binding of this compound to the immobilized S100B causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
Association Phase: Monitor the increase in RU over time as this compound associates with S100B.
-
Dissociation Phase: Replace the this compound solution with buffer and monitor the decrease in RU over time as this compound dissociates from S100B.
-
Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Data Presentation
The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison and analysis.
Table 1: Binding Affinity Data for this compound-S100B Interaction
| Experimental Technique | Parameter | Description |
| Direct Fluorescence | Kd | Equilibrium Dissociation Constant |
| FPCA | IC50 | Half-maximal Inhibitory Concentration |
| Ki | Inhibition Constant | |
| ITC | Kd | Equilibrium Dissociation Constant |
| SPR | Kd | Equilibrium Dissociation Constant |
Table 2: Kinetic and Thermodynamic Data for this compound-S100B Interaction
| Experimental Technique | Parameter | Description |
| SPR | ka (on-rate) | Association Rate Constant |
| kd (off-rate) | Dissociation Rate Constant | |
| ITC | ΔH | Enthalpy Change |
| ΔS | Entropy Change | |
| ΔG | Gibbs Free Energy Change | |
| n | Stoichiometry of Binding |
Visualizations
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the S100B signaling pathway with the point of inhibition by this compound.
Caption: Generalized workflow for determining this compound-S100B binding parameters.
Caption: S100B signaling pathway and the inhibitory action of this compound.
References
- 1. Target binding to S100B reduces dynamic properties and increases Ca2+-binding affinity for wild type and EF-hand mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of S100B inhibitors for the treatment of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting S100 Calcium-Binding Proteins with Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divalent Metal Ion Complexes of S100B in the Absence and Presence of Pentamidine - PMC [pmc.ncbi.nlm.nih.gov]
Heptamidine as a Potential S100B Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of heptamidine as a potential inhibitor of the S100B protein. S100B, a calcium-binding protein, is implicated in a variety of pathological conditions, including malignant melanoma and neurodegenerative diseases, making it a significant therapeutic target.[1][2] this compound, a derivative of pentamidine, has emerged from structure-based drug design as a promising candidate for S100B inhibition.[3]
Quantitative Pharmacological Data
This compound was developed based on molecular dynamics simulations of the pentamidine–S100B complex, which predicted that increasing the linker length of pentamidine could allow a single molecule to span both of its binding sites on an S100B monomer.[3] Subsequent experimental validation has provided key quantitative data on its efficacy and binding characteristics.
Table 1: Cellular Activity and Binding Affinity of this compound and Related Compounds
| Compound | Wild-Type MALME-3M LD50 (µM) | S100B Knockdown MALME-3M LD50 (µM) | S100B Binding Affinity (Kᴅ) (µM) |
| This compound | 10 ± 1 | > 50 | 10 ± 1 |
| Pentamidine | 15 ± 2 | > 50 | 1 ± 0.1ᵃ |
| Hexamidine | > 50 | > 50 | No Binding |
Source: Adapted from Charpentier et al., 2012.[3] ᵃNote: The listed Kᴅ for pentamidine corresponds to its high-affinity binding site; a weaker second site has a Kᴅ of 40 ± 5 μM.
The data demonstrates that this compound selectively kills melanoma cells expressing high levels of S100B, with significantly lower toxicity in cells where S100B has been knocked down. This S100B-dependent activity highlights its specificity. While pentamidine shows a tighter binding affinity at its primary site, this compound exhibits superior cell-killing activity.
Mechanism of Action and Structural Basis of Inhibition
The inhibitory action of this compound is rooted in its direct binding to S100B, which is a calcium-activated "switch" protein that regulates numerous cellular targets through protein-protein interactions.
Binding Mode
High-resolution X-ray crystallography has revealed the precise binding mode of this compound to S100B.
-
Stoichiometry: Unlike pentamidine, which binds with a stoichiometry of two molecules per S100B monomer, only one molecule of this compound binds per S100B monomer .
-
Binding Site: The single this compound molecule spans the two distinct binding sites previously identified for pentamidine, occupying a large hydrophobic cleft on the protein surface. This unique binding mode is consistent with predictions from molecular dynamics simulations.
Figure 1: this compound's unique binding mode on the S100B monomer surface.
Modulation of S100B-Mediated Signaling Pathways
S100B exerts its biological effects by interacting with various target proteins and receptors, thereby activating downstream signaling cascades. By inhibiting S100B, this compound can disrupt these pathological pathways.
S100B-p53 Pathway in Cancer
In malignant melanoma, elevated levels of S100B directly bind to the tumor suppressor protein p53, inhibiting its pro-apoptotic functions and promoting cancer cell survival. This compound's binding to S100B physically blocks this interaction, thereby disengaging p53 and restoring its ability to induce apoptosis in cancer cells.
Figure 2: this compound restores p53-mediated apoptosis by inhibiting S100B.
Extracellular S100B-RAGE Signaling
When secreted by cells like astrocytes, S100B can act as a damage-associated molecular pattern (DAMP) protein. At high concentrations, it binds to the Receptor for Advanced Glycation End products (RAGE), triggering pro-inflammatory signaling cascades. This activation leads to the downstream activation of transcription factors such as NF-κB, which upregulates the expression of inflammatory cytokines and iNOS, contributing to neuroinflammation and cellular damage. Inhibition of S100B by this compound is expected to attenuate this neuroinflammatory response.
Figure 3: Inhibition of the extracellular S100B-RAGE pro-inflammatory pathway.
Key Experimental Protocols
The characterization of this compound as an S100B inhibitor has been supported by a range of biophysical and cell-based experiments.
A. X-ray Crystallography
To determine the high-resolution structure of the S100B-heptamidine complex:
-
Protein Expression and Purification: Human S100B is expressed in E. coli and purified using standard chromatography techniques.
-
Co-crystallization: The purified Ca²⁺-bound S100B is incubated with an excess of this compound.
-
Crystal Growth: Crystals are grown using vapor diffusion methods (e.g., hanging drop).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is solved by molecular replacement using a known S100B structure and refined to high resolution (e.g., 1.65 Å).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the binding site of this compound on S100B:
-
Sample Preparation: ¹⁵N-labeled S100B is prepared in a suitable buffer containing Ca²⁺.
-
HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired. The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of this compound.
-
Data Analysis: Chemical shift perturbations (CSPs) of the backbone amide resonances are monitored. The residues showing significant CSPs are mapped onto the S100B structure to identify the binding interface, confirming that this compound interacts with the same region as pentamidine.
C. Cell-Based Cytotoxicity Assay
To assess the S100B-dependent efficacy of this compound in cancer cells:
-
Cell Lines: Two variants of the MALME-3M human melanoma cell line are used: a wild-type line with high endogenous S100B expression and a stable knockdown line where S100B expression is significantly reduced via siRNA.
-
Compound Treatment: Both cell lines are treated with a range of concentrations of this compound for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay.
-
LD50 Calculation: The concentration of the compound that causes 50% cell death (LD50) is calculated for both cell lines. A significantly higher LD50 in the knockdown cells compared to the wild-type cells indicates S100B-dependent cytotoxicity.
Figure 4: Experimental workflow for validating this compound as an S100B inhibitor.
Conclusion and Future Directions
This compound represents a successfully designed S100B inhibitor that demonstrates target-specific activity in cellular models of malignant melanoma. Its unique binding mode, where a single molecule spans two sites on the S100B monomer, provides a strong structural basis for its inhibitory function. By disrupting key pathological protein-protein interactions involving S100B, this compound can restore p53-mediated apoptosis and has the potential to mitigate S100B-driven neuroinflammation.
Future research should focus on preclinical in vivo studies to evaluate the pharmacokinetics, safety profile, and efficacy of this compound in animal models of melanoma and neuroinflammatory disorders. Further optimization of the this compound scaffold could also lead to the development of next-generation inhibitors with even greater potency and improved drug-like properties.
References
Preliminary Studies on Heptamidine Cytotoxicity: A Technical Guide
Disclaimer: As of late 2025, publicly accessible research detailing the specific cytotoxicity of Heptamidine is not available. This guide, therefore, provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound like this compound, adhering to best practices in experimental design, data presentation, and visualization for researchers, scientists, and drug development professionals.
Introduction
This compound is a compound of interest for potential therapeutic applications. Before proceeding to more complex preclinical and clinical trials, a thorough in vitro evaluation of its cytotoxic profile is essential. This document outlines the fundamental experimental protocols, data interpretation strategies, and visualization of potential mechanisms of action to assess the cytotoxic effects of this compound on various cell lines. The primary objectives of these preliminary studies are to determine the concentration-dependent effects of this compound on cell viability and to elucidate the potential mechanisms of cell death, such as apoptosis or necrosis.
Experimental Protocols
Cell Culture
A crucial first step is the selection and maintenance of appropriate cell lines. For a comprehensive preliminary screen, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any selective cytotoxicity. Human hepatoma cell lines like HepG2 are commonly used in drug metabolism and toxicity studies.
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma)
-
A549 (Human Lung Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)
-
HEK293 (Human Embryonic Kidney) - as a non-cancerous control.
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
Multiple assays should be employed to measure cell viability, as they rely on different cellular functions and can provide a more complete picture of the cytotoxic effects.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).
-
Procedure:
-
Culture and treat cells with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
A positive control for maximum LDH release (by lysing the cells with a lysis buffer) should be included.
-
-
Data Analysis: The percentage of cytotoxicity is calculated relative to the maximum LDH release control.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, the following assays can be performed.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 value.
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The flow cytometry data will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and measure the activity of caspase-3/7 using a luminogenic or fluorogenic substrate-based assay kit.
-
-
Data Analysis: The caspase activity in this compound-treated cells is compared to that in vehicle-treated control cells.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison across different cell lines, concentrations, and time points.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HEK293 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Percentage of Apoptotic and Necrotic Cells after this compound Treatment (at 48 hours)
| Cell Line | This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| HepG2 | 0 (Control) | Value | Value | Value |
| IC50/2 | Value | Value | Value | |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value | |
| A549 | 0 (Control) | Value | Value | Value |
| IC50/2 | Value | Value | Value | |
| IC50 | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Conclusion
This technical guide provides a foundational framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach and a panel of diverse cell lines, researchers can obtain a robust preliminary understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. The systematic presentation of data and visualization of experimental processes and potential molecular pathways are critical for clear communication and for guiding future, more in-depth investigations into the therapeutic and toxicological profile of this compound.
References
The Pharmacodynamics of Heptamidine: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the pharmacodynamics of Heptamidine. Due to the limited availability of direct research on this compound, this document synthesizes findings from studies on closely related bis-amidine compounds, particularly Pentamidine, to infer its likely mechanisms of action and molecular interactions. The primary focus of available literature positions this compound as a potent synergistic agent in antimicrobial applications.
Core Pharmacodynamic Properties
This compound, a member of the aromatic bis-amidine class of compounds, is structurally analogous to the well-characterized drug Pentamidine. While specific quantitative data on this compound's intrinsic activity, such as IC50 or Ki values, are not extensively reported in publicly available literature, its significant role as a synergistic agent has been investigated.
Synergistic Antimicrobial Activity
This compound has been shown to potentiate the efficacy of conventional antibiotics, particularly against Gram-negative bacteria. This synergistic activity is a key aspect of its pharmacodynamic profile. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 is considered synergistic.
| Compound | Synergistic Agent | Organism | FICI | Reference |
| This compound | Erythromycin | E. coli | 0.125 | [1][2] |
| Pentamidine | Erythromycin | E. coli | 0.500 | [1][2] |
| Nonamidine | Erythromycin | E. coli | 0.094 | [1] |
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, based on studies of the bis-amidine class, particularly Pentamidine, several mechanisms have been proposed. In its role as a synergistic agent, the primary mechanism is believed to be the disruption of the outer membrane of Gram-negative bacteria.
Outer Membrane Disruption
This compound, like other bis-amidines, is thought to interact with and disrupt the integrity of the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. This disruption increases the permeability of the membrane to other antibiotics that would otherwise be unable to reach their intracellular targets.
Caption: Proposed synergistic mechanism of this compound.
Potential Intrinsic Antimicrobial Mechanisms
While less studied for this compound specifically, the intrinsic antimicrobial activity of bis-amidines like Pentamidine is thought to involve interference with fundamental cellular processes. These mechanisms may also contribute to this compound's overall effect. The mode of action of pentamidine is not fully understood, but it is thought that the drug interferes with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis. Pentamidine is also known to bind to the minor groove of DNA and inhibit topoisomerase.
Molecular Targets
Direct molecular targets of this compound have not been definitively identified. Based on its structural similarity to Pentamidine, potential targets include:
-
Nucleic Acids: Bis-amidines are known to bind to the minor groove of DNA, particularly at AT-rich regions. This interaction can interfere with DNA replication and transcription.
-
Topoisomerases: Pentamidine has been shown to inhibit type II topoisomerase, an enzyme crucial for managing DNA topology.
-
Mitochondrial Function: In eukaryotic parasites, Pentamidine can interfere with mitochondrial function. While relevant to its antiprotozoal activity, the applicability to its antimicrobial effects is less clear.
Experimental Protocols
The primary experimental method cited in the literature for quantifying the synergistic effects of this compound is the checkerboard assay .
Checkerboard Assay Protocol
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic to be tested (e.g., erythromycin).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the other antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Inoculate each well with a standardized suspension of the test organism (e.g., E. coli).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
Caption: Workflow for a checkerboard assay.
Conclusion and Future Directions
The current body of research on the pharmacodynamics of this compound primarily highlights its potential as a synergistic agent that can restore the activity of existing antibiotics against resistant Gram-negative bacteria. Its likely mechanism of action in this context is the disruption of the bacterial outer membrane.
Significant research gaps remain. Future studies should focus on:
-
Determining the intrinsic antimicrobial activity of this compound and its corresponding IC50 values against a range of pathogens.
-
Identifying the specific molecular targets of this compound to fully elucidate its mechanism of action.
-
Investigating the potential for this compound to affect specific signaling pathways in both microbial and host cells.
-
Conducting in vivo studies to validate the synergistic effects observed in vitro.
A more comprehensive understanding of this compound's pharmacodynamics will be crucial for its potential development as a therapeutic agent.
References
In Silico Analysis of Heptamidine's Interaction with S100B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between heptamidine and the S100B protein. S100B is a calcium-binding protein implicated in a variety of cellular processes, and its dysregulation is associated with several pathological conditions, including cancer and neurodegenerative disorders. This compound has emerged as a promising inhibitor of S100B, and understanding its binding mechanism at a molecular level is crucial for the development of novel therapeutics. This document details the quantitative binding data, experimental and computational protocols, and the relevant signaling pathways involved in the S100B's mechanism of action.
Quantitative Analysis of this compound-S100B Binding
The affinity of this compound for S100B has been quantified, providing a basis for its potential as a therapeutic agent. The following table summarizes the key binding metric for this interaction.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | S100B | N/A | 6.9 µM | [1][2] |
Experimental and Computational Methodologies
The elucidation of the this compound-S100B interaction has been achieved through a combination of computational modeling and experimental validation. This section outlines the key methodologies employed.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations were instrumental in predicting the enhanced binding of this compound to S100B compared to its parent compound, pentamidine. These simulations suggested that a longer aliphatic linker in this compound would allow a single molecule to span two known pentamidine binding sites on the S100B monomer, leading to a more stable interaction.[3]
Protocol for a Typical MD Simulation of the this compound-S100B Complex:
-
System Preparation:
-
The initial coordinates for the S100B protein are obtained from the Protein Data Bank (PDB).
-
The this compound molecule is built and optimized using a molecular modeling software.
-
The protein and ligand are combined, and the complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Force Field Parameterization:
-
A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions of the protein, ligand, water, and ions.
-
Parameters for the this compound molecule are generated if they are not already present in the chosen force field.
-
-
Equilibration:
-
The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.
-
This typically involves an initial minimization of the water and ions with restraints on the protein and ligand, followed by a gradual heating of the system and a final equilibration run at constant temperature and pressure.
-
-
Production Run:
-
Once equilibrated, the production MD simulation is run for a significant length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the complex.
-
The trajectory of the atoms is saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
The resulting trajectory is analyzed to understand the dynamics and stability of the this compound-S100B interaction.
-
Key analyses include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to determine the key residues involved in binding.
-
X-ray Crystallography
The co-crystal structure of this compound bound to calcium-activated S100B has been solved at high resolution, providing definitive experimental evidence for the predicted binding mode.[3]
Protocol for X-ray Crystallography of the this compound-S100B Complex:
-
Protein Expression and Purification:
-
The gene encoding for human S100B is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Crystallization:
-
The purified S100B protein is concentrated and mixed with a solution containing this compound and calcium.
-
This mixture is set up for crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and screened against a wide range of crystallization conditions (precipitants, buffers, and additives).
-
Crystals of the this compound-S100B complex are grown over a period of days to weeks.
-
-
Data Collection:
-
A suitable crystal is selected, cryo-protected, and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed, and the initial phases are determined using molecular replacement with a known structure of S100B as a search model.
-
The electron density map is calculated, and the this compound molecule and surrounding protein structure are manually built and refined.
-
The final structure is validated for its geometric quality and agreement with the experimental data.[3]
-
Visualizing the In Silico and Biological Context
To better understand the workflow of the in silico modeling and the biological signaling pathways involving S100B, the following diagrams are provided.
S100B Signaling Pathways: A Dual Role
S100B exerts its effects through both extracellular and intracellular signaling pathways, contributing to its diverse physiological and pathological roles.
Extracellular Signaling:
When secreted, S100B primarily interacts with the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a conformational change in RAGE, leading to the activation of several downstream signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK, JNK, and p38 MAP kinases, which are involved in regulating cell proliferation, differentiation, and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway plays a central role in the inflammatory response, leading to the transcription of pro-inflammatory cytokines.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This cascade is crucial for cell survival and proliferation.
The outcome of S100B-RAGE signaling is context-dependent and can lead to either cell survival and neurite outgrowth at low concentrations or inflammation and apoptosis at higher concentrations.
Intracellular Signaling:
Inside the cell, S100B can directly interact with a variety of target proteins. One of the most significant interactions is with the tumor suppressor protein p53. By binding to the C-terminal domain of p53, S100B can inhibit its transcriptional activity, thereby preventing apoptosis and promoting cell survival. This interaction is a key mechanism by which S100B contributes to cancer progression. This compound, by binding to S100B, can disrupt this interaction and restore the tumor-suppressive functions of p53.
References
Heptamidine's Impact on Cellular Signaling: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms and cellular consequences of heptamidine and its close analog, pentamidine, on key signaling pathways implicated in cell proliferation, survival, and apoptosis.
Introduction
This compound and the structurally similar aromatic diamidine, pentamidine, are compounds that have garnered significant interest for their potential therapeutic applications beyond their traditional use as antimicrobial agents. Emerging research has illuminated their profound effects on fundamental cellular signaling pathways that are often dysregulated in various diseases, including cancer. This technical guide provides a comprehensive overview of the current understanding of how these molecules modulate cellular behavior, with a particular focus on the PI3K/Akt, MAPK/ERK, and apoptosis signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanisms of action of these compounds.
While specific research on "this compound" is limited, a notable study identifies it as a potent inhibitor of the calcium-binding protein S100B, demonstrating selective cytotoxicity against melanoma cells[1]. However, the bulk of the available literature focuses on its close analog, pentamidine. Given the structural similarities and the extensive research on pentamidine, this guide will primarily focus on the well-documented effects of pentamidine as a representative aromatic diamidine, providing a robust framework for understanding the potential activities of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of pentamidine on various cancer cell lines. This data provides a comparative look at its potency and efficacy in different cellular contexts.
| Cell Line | Assay Type | Endpoint Measured | IC50 Value / Effect | Reference |
| Endometrial Cancer (Ishikawa) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [2] |
| Endometrial Cancer (HEC-1A) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [2] |
| Prostate Cancer (PC3) | CCK-8 Assay | Cell Viability | ~5 µM | [3] |
| Prostate Cancer (DU145) | CCK-8 Assay | Cell Viability | ~7.5 µM | [3] |
| Breast Cancer (ZR-75-1) | Cell Proliferation Assay | Cell Proliferation | Dose-dependent inhibition (effective at 20 µM) | |
| Primary Microglia | NO Production Assay | NO Production | IC50 of 0.77 ± 0.1 μM | |
| Saccharomyces cerevisiae | Growth Inhibition Assay | Growth on non-fermentable carbon sources | IC50 of 1.25 µg/ml | |
| Saccharomyces cerevisiae | Growth Inhibition Assay | Growth on fermentable carbon sources | IC50 of 250 µg/ml | |
| Leishmania infantum | Cytotoxicity Assay | Leishmanicidal Activity | 60 times more active than cisplatin after 72h |
Core Signaling Pathways Modulated by Pentamidine
Pentamidine has been shown to exert its cellular effects by modulating several key signaling pathways that are central to cell fate decisions.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Pentamidine has been demonstrated to inhibit this pathway in endometrial cancer cells. Mechanistic studies have shown that pentamidine treatment leads to a dose-dependent decrease in the phosphorylation of Akt (p-Akt), without affecting the total Akt levels, indicating a suppression of Akt activation. This inhibition of the PI3K/Akt pathway contributes to the anti-proliferative and anti-metastatic effects of pentamidine. The combination of pentamidine with a PI3K inhibitor, LY294002, resulted in an enhanced suppression of cell viability and p-Akt levels, further solidifying the role of pentamidine as a PI3K/Akt pathway inhibitor.
References
Lack of Evidence for Heptamidine in Early-Stage Neurodegenerative Disease Research
Despite a comprehensive search for early-stage research, no scientific literature or clinical data was identified directly linking Heptamidine to the treatment or study of neurodegenerative diseases. The investigation included searches for preclinical studies, mechanism of action, anti-inflammatory effects, antioxidant properties, and its potential role in inhibiting protein aggregation, all of which are key areas in the development of therapeutics for neurodegenerative conditions.
The search results did not yield any publications, clinical trials, or research programs focused on this compound for conditions such as Alzheimer's disease, Parkinson's disease, or other related neurodegenerative disorders. This suggests that, at present, this compound is not a significant focus of research in this particular field.
While the query for "this compound" was specific, the search algorithms returned information on several other compounds with phonetically similar names or related chemical structures that are being investigated for neuroprotective effects. These include:
-
Pentamidine: An antimicrobial agent that has been shown to have anti-inflammatory properties by inhibiting the TLR4 signaling pathway.[1] Some studies have explored its potential in models of neuroinflammation.[2]
-
Spermidine: A natural polyamine that has demonstrated neuroprotective effects through various mechanisms, including the induction of autophagy, which is a cellular process for clearing aggregated proteins.[3][4][5] It has also been shown to possess antioxidant and anti-inflammatory properties.
-
Amantadine: A drug used in the treatment of Parkinson's disease and as an antiviral agent, which has shown some neuroprotective effects in experimental models.
-
Hepcidin: A peptide hormone that regulates iron homeostasis, a process implicated in some neurodegenerative diseases.
The absence of information on this compound in this context indicates that it is likely not a current candidate in the pipeline of neurodegenerative disease therapeutics. Researchers and drug development professionals interested in this area may find more relevant information by focusing on the aforementioned alternative compounds or other emerging therapeutic strategies.
Given the lack of data, it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or visualizations related to the early-stage research of this compound for neurodegenerative diseases as originally requested. Further investigation into the specific chemical properties of this compound and its known biological activities in other therapeutic areas might provide clues as to its potential, if any, for future neurodegenerative disease research. However, based on currently available information, this remains a speculative avenue.
References
- 1. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine as an epigenetic regulator of autophagy in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine on neurodegenerative diseases: Comment on: Büttner S, et al. Spermidine protects against α-synuclein neurotoxicity. Cell Cycle 2014; 13(24):3903-8; http://dx.doi.org/10.4161/15384101.2014.973309 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Therapeutic potential of spermidine in neurodegenerative diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Diamidines: A Technical Guide to Their Emerging Potential as Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aromatic diamidines, a class of compounds historically utilized for their antimicrobial properties, are gaining significant attention for their potential as potent anti-cancer agents. This technical guide provides an in-depth review of the anti-tumor activities of two key diamidines: the well-studied pentamidine and the novel derivative, heptamidine. This document consolidates current knowledge on their mechanisms of action, summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein underscores the promise of diamidines as a therapeutic avenue in oncology and aims to equip researchers and drug development professionals with a comprehensive resource to guide future investigations.
Introduction: The Anti-Cancer Promise of Diamidines
While pentamidine has been an established anti-protozoal drug, its repurposing for cancer therapy is supported by a growing body of evidence demonstrating its ability to inhibit cancer cell proliferation, migration, and invasion across a range of malignancies.[1][2] Mechanistically, pentamidine exerts its anti-cancer effects through multiple modalities, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][3] Building on this foundation, novel diamidine derivatives such as this compound (SBi4211) are being rationally designed to enhance efficacy and selectivity against specific cancer targets.
Mechanisms of Action
The anti-cancer activity of diamidines is multifaceted, involving direct effects on cancer cells and modulation of the tumor microenvironment.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which pentamidine exerts its anti-tumor effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. In various cancer cell lines, pentamidine treatment has been shown to up-regulate the expression of pro-apoptotic proteins while down-regulating anti-apoptotic factors.[4] Furthermore, it can induce cell cycle arrest, often at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.
Modulation of Key Signaling Pathways
Pentamidine has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Pentamidine has been shown to inhibit the PI3K/AKT signaling cascade in endometrial and ovarian cancer cells, leading to decreased cell viability and motility.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes tumor growth and survival. Pentamidine has been found to inhibit the phosphorylation of STAT3 in glioma cells, contributing to its anti-tumor effects.
-
PD-1/PD-L1 Immune Checkpoint: Pentamidine has been identified as a small-molecule antagonist of the PD-1/PD-L1 immune checkpoint, suggesting a role in enhancing anti-tumor immunity by restoring T-cell activity.
-
S100 Protein Family: Pentamidine and its derivative this compound can inhibit members of the S100 family of calcium-binding proteins. Specifically, pentamidine has been shown to disrupt the interaction between S100P and p53 in breast cancer cells, leading to the reactivation of the p53 tumor suppressor pathway. This compound (SBi4211) is a potent inhibitor of S100B, selectively killing melanoma cells that overexpress this protein by disrupting the S100B-p53 interaction.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic effects of pentamidine and the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Pentamidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Ishikawa | Endometrial Cancer | MTS Assay | Proliferation Inhibition | Dose-dependent, max suppression at 15 µmol/L | |
| HEC-1A | Endometrial Cancer | MTS Assay | Proliferation Inhibition | Dose-dependent, max suppression at 15 µmol/L | |
| PC3 | Prostate Cancer | CCK-8 Assay | Proliferation Inhibition | Dose- and time-dependent | |
| DU145 | Prostate Cancer | CCK-8 Assay | Proliferation Inhibition | Dose- and time-dependent | |
| SW480 | Colorectal Cancer | WST-1 Assay | Cytotoxicity | IC50 > 50 µM | |
| ZR-75-1 | Breast Cancer | WST-1 Assay | Proliferation Inhibition | Dose-dependent, significant at 20 µM | |
| A172 | Glioma | - | Apoptosis Induction | Observed after 48h treatment | |
| Skin Melanoma | Melanoma | ATP-tumor Chemosensitivity | IC90 | Median of 30.2 µmol/L | |
| Uveal Melanoma | Melanoma | ATP-tumor Chemosensitivity | Inhibition at 37.96 µmol/L | 86% | |
| HO8910 | Ovarian Cancer | - | Migration Inhibition | Significant after 48h treatment | |
| Caov3 | Ovarian Cancer | - | Migration Inhibition | Significant after 48h treatment |
Table 2: Inhibitory Activity of this compound (SBi4211)
| Target | Cancer Type | Assay | Endpoint | Result | Reference |
| S100B | Melanoma | - | - | Potent Inhibitor |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer potential of diamidines.
In Vitro Studies
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including Ishikawa and HEC-1A (endometrial), PC3 and DU145 (prostate), SW480 (colorectal), ZR-75-1 (breast), A172 (glioma), and melanoma cell lines. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Proliferation Assays:
-
MTS/CCK-8/WST-1 Assays: These colorimetric assays were used to assess cell viability and proliferation. Cells were seeded in 96-well plates, treated with varying concentrations of pentamidine, and incubated for specified times. The appropriate reagent was then added, and the absorbance was measured to determine the percentage of viable cells.
-
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. Cells were treated with pentamidine, and after a period of incubation, colonies were fixed, stained, and counted.
-
-
Cell Cycle Analysis:
-
Flow Cytometry: Cells were treated with pentamidine, harvested, fixed, and stained with propidium iodide (PI). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assays:
-
Nuclear Staining: Apoptotic cells were identified by nuclear staining with Hoechst 33258 and propidium iodide (PI), followed by fluorescence microscopy.
-
Western Blotting for Apoptotic Markers: The expression levels of pro- and anti-apoptotic proteins (e.g., caspases) were determined by Western blotting.
-
-
Migration and Invasion Assays:
-
Wound Healing Assay: A scratch was made in a confluent cell monolayer, and the rate of cell migration to close the wound was monitored over time after treatment with pentamidine.
-
Transwell Assay: Cells were seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively) and treated with pentamidine. The number of cells that migrated or invaded to the lower chamber was quantified.
-
-
Western Blotting for Signaling Pathway Analysis: Cells were treated with pentamidine, and cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membranes were then probed with specific antibodies against proteins of interest in the PI3K/AKT, STAT3, and p53 pathways to detect changes in their expression and phosphorylation status.
In Vivo Studies
-
Animal Models:
-
Xenograft Mouse Models: Human cancer cells (e.g., glioma, melanoma) were subcutaneously or intracranially implanted into immunodeficient mice (e.g., nude mice).
-
Syngeneic Mouse Models: For immunotherapy studies, murine cancer cells expressing human PD-L1 were implanted into mice with a functional immune system.
-
-
Treatment and Monitoring: Once tumors were established, mice were treated with pentamidine (e.g., intraperitoneal injection). Tumor growth was monitored by measuring tumor volume, and animal body weight was recorded to assess toxicity.
-
Immunohistochemistry (IHC): Tumor tissues were harvested, sectioned, and stained with specific antibodies to analyze the expression of relevant biomarkers and to assess tumor-infiltrating lymphocytes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by diamidines and a general workflow for evaluating their anti-cancer activity.
Caption: Pentamidine inhibits the PI3K/AKT signaling pathway.
References
- 1. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Heptamidine Administration in the HSA-LR Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Heptamidine in the HSA-LR mouse model of myotonic dystrophy type 1 (DM1). This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the proposed signaling pathway.
Introduction
Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting messenger RNA (mRNA) contains an expanded CUG repeat, which forms a toxic hairpin structure. This toxic RNA sequesters essential cellular proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators. The sequestration of MBNL proteins leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multisystemic symptoms of DM1.[1][2][3][4][5]
The HSA-LR (Human Skeletal Actin - Long Repeat) mouse model is a widely used tool for studying DM1. These mice carry a transgene expressing the human skeletal actin gene with a long (CUG)n repeat in its 3' UTR, mimicking the primary pathogenic mechanism of DM1. HSA-LR mice exhibit key features of the disease, including myotonia and characteristic molecular abnormalities, making them an invaluable model for testing potential therapeutics.
This compound is a small molecule that has shown promise in preclinical studies for its potential to ameliorate the molecular pathology of DM1. This document outlines the protocols for its administration in the HSA-LR mouse model and summarizes its observed effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound administration in the HSA-LR mouse model.
Table 1: this compound Administration Parameters in HSA-LR Mice
| Parameter | Value | Reference |
| Drug | This compound | |
| Mouse Model | HSA-LR | |
| Dosage | 30 mg/kg | |
| Frequency | Daily | |
| Duration | 7 days | |
| Route of Administration | Intraperitoneal (i.p.) injection | Inferred from similar studies |
| Vehicle | 5% glucose in PBS (assumed) |
Table 2: Effects of this compound on Gene Expression and Splicing in HSA-LR Mice
| Molecular Target | Effect of this compound Treatment | Quantitative Change | Reference |
| HSA Transgene Expression | Dramatic Reduction | Reduced to 12 ± 11% of control | |
| Endogenous Dmpk Expression | Dramatic Reduction | Reduced to 24 ± 5% of control | |
| Atp2a1 exon 22 Splicing | Partial Rescue | - | |
| Clcn1 exon 7a Splicing | Partial Rescue | - |
Experimental Protocols
This section provides detailed methodologies for the administration of this compound to HSA-LR mice and subsequent analysis.
Protocol 1: this compound Preparation and Administration
1. Materials:
- This compound
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile 5% Dextrose (Glucose) solution
- Sterile 1 ml syringes with 27-30 gauge needles
- HSA-LR transgenic mice
- Wild-type littermate control mice
- Animal scale
- Appropriate personal protective equipment (PPE)
2. Preparation of this compound Solution:
- Calculate the required amount of this compound based on the number of mice and the 30 mg/kg dosage.
- Prepare a stock solution of this compound in a vehicle of 5% glucose in sterile PBS. The final concentration should be such that the injection volume is appropriate for mice (typically 100-200 µl).
- Ensure the solution is fully dissolved and sterile-filtered before administration.
3. Animal Handling and Dosing:
- Weigh each mouse accurately before each injection to calculate the precise volume of this compound solution to be administered.
- Gently restrain the mouse.
- Administer the this compound solution (30 mg/kg) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.
- Administer an equivalent volume of the vehicle solution (5% glucose in PBS) to the control group of HSA-LR mice and wild-type mice.
- Monitor the mice daily for any signs of toxicity or adverse reactions.
Protocol 2: Tissue Collection and RNA Analysis
1. Tissue Harvesting:
- At the end of the 7-day treatment period (e.g., 24 hours after the final dose), euthanize the mice using a humane and approved method.
- Immediately dissect the quadriceps and other relevant skeletal muscles.
- Snap-freeze the tissues in liquid nitrogen and store them at -80°C for later RNA extraction.
2. RNA Extraction and Quality Control:
- Extract total RNA from the frozen muscle tissues using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3. Gene Expression Analysis (RT-qPCR):
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) to analyze the expression levels of the HSA transgene and endogenous Dmpk.
- Use appropriate primers specific for the HSA transgene and mouse Dmpk.
- Normalize the expression data to a stable housekeeping gene (e.g., Gapdh or Actb).
4. Splicing Analysis (RT-PCR):
- Perform reverse transcription PCR (RT-PCR) using primers that flank the alternatively spliced exons of interest (e.g., Atp2a1 exon 22 and Clcn1 exon 7a).
- Separate the PCR products on an agarose gel to visualize the different splice isoforms.
- Quantify the percentage of exon inclusion or exclusion using densitometry software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in the HSA-LR mouse model and the experimental workflow.
References
- 1. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Efficacy and Toxicity of Diamidines in Myotonic Dystrophy Type 1 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical reversal of the RNA gain of function in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine reverses the splicing defects associated with myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myotonic dystrophy mouse models: towards rational therapy development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Heptamidine Uptake in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and resistance to conventional therapies. The development of novel therapeutic agents and a thorough understanding of their cellular uptake and mechanism of action are crucial for improving patient outcomes. Heptamidine, a member of the aromatic diamidine class of compounds, has shown promise as a potential anti-cancer agent. This document provides detailed application notes and protocols for quantifying the uptake of this compound in melanoma cells, a critical step in evaluating its therapeutic potential.
These protocols are designed to provide a framework for researchers to assess the intracellular concentration of this compound and to investigate its effects on key signaling pathways implicated in melanoma progression. The provided methodologies can be adapted and optimized for specific melanoma cell lines and experimental conditions.
Data Presentation: Quantitative Analysis of Diamidine Compounds in Melanoma Cells
While specific quantitative data for this compound uptake in melanoma cells is not yet widely published, data from studies on structurally similar diamidines, such as pentamidine, can provide valuable insights. The following tables summarize key quantitative data related to the activity of pentamidine in melanoma, which can serve as a benchmark for studies on this compound.
Table 1: In Vitro Activity of Pentamidine Against Human Melanoma Cells
| Parameter | Value | Cell Type | Assay | Reference |
| Median IC90 | 30.2 µM | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [1] |
| Inhibition at 37.96 µM | >95% in 50% of samples | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [2] |
| Inhibition at 11.25 µM | >95% in 22% of samples | Tumor-derived skin melanoma cells | ATP-based Chemosensitivity Assay | [2] |
Note: IC90 represents the concentration required to inhibit the growth of 90% of the cell population.
Experimental Protocols
Protocol 1: Cell Culture of Melanoma Cell Lines
This protocol describes the standard procedure for culturing human melanoma cell lines, which are essential for in vitro uptake studies.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28, or B16 for murine studies)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved melanoma cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete growth medium. Seed the cells into a T-25 or T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at the desired density.
Protocol 2: Quantification of Intracellular this compound Uptake by LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of this compound from melanoma cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Melanoma cells cultured in 6-well plates
-
This compound
-
Internal Standard (IS) (e.g., a structurally similar diamidine not present in the sample)
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Cell Seeding and Treatment:
-
Seed melanoma cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes). Include untreated control wells.
-
-
Cell Lysis and Extraction:
-
At the end of the incubation period, aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard to each well.
-
Scrape the cells from the well surface and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulate matter.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient program to achieve optimal separation of this compound and the internal standard.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Determine the precursor and product ion transitions for this compound and the internal standard by direct infusion of standard solutions.[3][4]
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of this compound standards.
-
Quantify the intracellular concentration of this compound in the cell extracts by interpolating their peak area ratios from the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content of each sample.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on melanoma cells.
Materials:
-
Melanoma cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential signaling pathways that may be influenced by this compound in melanoma cells. Aromatic diamidines have been suggested to exert their effects through various mechanisms, including interaction with DNA and modulation of key signaling cascades. The MAPK and PI3K/Akt pathways are frequently deregulated in melanoma and represent potential targets for this compound. Pentamidine, a related diamidine, has been shown to inhibit the PI3K/Akt pathway in other cancer types.
Caption: Proposed mechanism of this compound action in melanoma cells.
Experimental Workflow Diagram
The following workflow diagram outlines the key steps for quantifying this compound uptake and evaluating its biological effects in melanoma cells.
Caption: Workflow for this compound uptake and activity analysis.
References
- 1. The effect of pentamidine on melanoma ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. Averaging of results derived from different, simultaneously acquired mass transitions in ID-LC-MS/MS – Potential impact on measurement imprecision - PMC [pmc.ncbi.nlm.nih.gov]
Heptamidine for Inducing Apoptosis in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamidine, a member of the aromatic diamidine class of compounds, is under investigation for its potential as an anticancer agent. While specific research on this compound's apoptotic effects in cancer cells is limited, studies on structurally related diamidines, such as pentamidine and naamidine A, provide valuable insights into its potential mechanisms of action. These compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This document provides a summary of the available data on related compounds as a proxy for this compound's potential effects and outlines detailed protocols for investigating its apoptosis-inducing capabilities in cancer cell lines.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound, the following table summarizes the cytotoxic and apoptotic effects of related diamidine compounds on various cancer cell lines. This information can serve as a preliminary guide for designing experiments with this compound.
Table 1: Cytotoxic and Apoptotic Effects of Diamidine Compounds on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Observed Apoptotic Effects |
| Naamidine A | A431 (epidermoid carcinoma) | 30 µM (for apoptosis induction) | Induction of annexin V staining, disruption of mitochondrial membrane potential, cleavage and activation of caspases 3, 8, and 9.[1] |
| Cl-amidine | U-87 MG (glioblastoma) | Time and concentration-dependent | Induces apoptosis via mitochondrial depolarization, independent of caspase-3 activation.[2] |
| Pentamidine | Leishmania donovani promastigotes | Induces apoptosis-like features | Externalization of phosphatidylserine, loss of mitochondrial membrane potential, cytochrome c release, activation of cellular proteases, and DNA fragmentation.[3] |
| Furamidine (DB75) | Trypanosoma cruzi | Induces apoptosis-like death | Nuclear DNA condensation and fragmentation, decreased mitochondrial membrane potential, and phosphatidylserine exposure.[4] |
| DB569 (Furamidine analogue) | Trypanosoma cruzi | More potent than Furamidine | Higher ability to induce apoptosis-like death compared to furamidine.[4] |
Signaling Pathways
Based on studies of related diamidine compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A potential signaling cascade is illustrated below.
Caption: Potential signaling pathways for this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on a cancer cell line.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Treat cells with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax) and caspases (cleaved caspase-3, cleaved PARP).
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
While direct evidence for this compound-induced apoptosis in cancer cells is currently scarce, the information available for structurally similar diamidine compounds suggests a strong potential for such activity. The protocols and workflows provided in this document offer a comprehensive framework for researchers to investigate the anticancer properties of this compound, elucidate its mechanism of action, and contribute to the development of novel cancer therapeutics. It is crucial to perform dose-response and time-course studies to optimize experimental conditions for this compound in specific cancer cell line models.
References
- 1. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for He-ptamidine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as a small molecule drug, can increase the protein's stability, resulting in a higher denaturation temperature. This thermal shift can be quantified to confirm target engagement in intact cells, cell lysates, or even tissue samples.
Heptamidine, a member of the bis-amidine class of compounds, has demonstrated a range of biological activities. While its precise mechanism of action in mammalian cells is not fully elucidated, related compounds are known to interact with DNA and mitochondrial proteins. This application note provides a detailed protocol for utilizing CETSA to investigate the potential target engagement of this compound with a hypothetical target, Topoisomerase II, a key enzyme involved in DNA replication and repair. The protocols and data presented herein can be adapted to investigate other putative targets of this compound.
Key Concepts of CETSA
-
Target Engagement: Direct physical interaction between a drug molecule and its intended protein target in a cellular context.
-
Thermal Stability: The resistance of a protein to denaturation upon heating.
-
Melt Curve (Tagg Curve): A plot of the amount of soluble protein remaining as a function of temperature. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).
-
Isothermal Dose-Response (ITDR): An experiment performed at a single, fixed temperature to determine the concentration of a compound required to achieve a certain level of target stabilization.
Experimental Protocols
I. CETSA Melt Curve for this compound
This protocol aims to determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which this compound induces the most significant thermal shift of its target protein.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T overexpressing Topoisomerase II)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against the target protein (e.g., anti-Topoisomerase II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Harvesting and Washing:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Resuspension and Aliquoting:
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
-
Centrifugation:
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the corresponding temperature to generate the melt curves for both vehicle and this compound-treated samples.
-
II. Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol is used to determine the potency of this compound in stabilizing its target protein at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in the melt curve protocol.
-
Treat cell suspensions with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat all samples at a single, predetermined temperature (e.g., the temperature showing the largest shift in the melt curve) for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis, Centrifugation, and Protein Analysis:
-
Follow the same steps for lysis, centrifugation, protein quantification, and Western blotting as described in the melt curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Plot the normalized band intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal protein stabilization.
-
Data Presentation
The following tables provide examples of how to present quantitative data from CETSA experiments for this compound.
Table 1: CETSA Melt Curve Data for this compound with Topoisomerase II
| Temperature (°C) | Vehicle (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 0.99 |
| 46 | 0.95 | 0.97 |
| 49 | 0.85 | 0.92 |
| 52 | 0.65 | 0.85 |
| 55 | 0.40 | 0.70 |
| 58 | 0.20 | 0.50 |
| 61 | 0.10 | 0.30 |
| 64 | 0.05 | 0.15 |
| 67 | 0.02 | 0.08 |
| 70 | 0.01 | 0.04 |
Table 2: Isothermal Dose-Response CETSA Data for this compound with Topoisomerase II at 55°C
| This compound Conc. (µM) | Normalized Intensity |
| 0 (Vehicle) | 0.40 |
| 0.01 | 0.45 |
| 0.1 | 0.55 |
| 1 | 0.65 |
| 10 | 0.70 |
| 100 | 0.72 |
Table 3: Comparison of this compound EC50 Values from Different Assays
| Assay | EC50 (µM) |
| CETSA (ITDR) | 1.5 |
| Topoisomerase II Inhibition Assay | 2.1 |
| Cell Proliferation Assay | 5.8 |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound's engagement with Topoisomerase II, leading to downstream cellular effects.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the Cellular Thermal Shift Assay.
Caption: General workflow of the Cellular Thermal Shift Assay.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for validating the target engagement of small molecules like this compound in a cellular context. By following the detailed protocols provided in this application note, researchers can generate robust and quantitative data to confirm the interaction between this compound and its putative targets. The provided templates for data presentation and the workflow diagrams offer a clear framework for designing, executing, and interpreting CETSA experiments. This approach can significantly contribute to understanding the mechanism of action of this compound and aid in the development of novel therapeutics.
Application Notes and Protocols for Heptamidine in Combination with Chemotherapeutics
Disclaimer: As of late 2025, there is a notable absence of published scientific literature, including preclinical or clinical studies, evaluating the use of heptamidine in combination with other chemotherapeutic agents for the treatment of cancer. This compound is an aromatic diamidine primarily known for its antiprotozoal properties. However, structurally related diamidines, such as pentamidine, have demonstrated anticancer activities through various mechanisms, suggesting a rationale for investigating this compound in an oncological context.[1][2]
These application notes and protocols are therefore presented as a hypothetical framework for researchers and drug development professionals. The methodologies described are based on established practices for evaluating novel combination cancer therapies and are adapted from studies on the anticancer properties of the related compound, pentamidine. The data presented in tables and the signaling pathways depicted in diagrams are illustrative and intended to serve as a template for future research.
Introduction
This compound is a member of the aromatic diamidine class of compounds, which have been investigated for a range of biological activities. While its primary established use is in treating protozoal infections, the structural similarity to compounds like pentamidine, which exhibits anticancer effects, provides a rationale for exploring this compound as a potential anticancer agent, particularly in combination with standard chemotherapeutics.
Pentamidine has been shown to exert antitumor effects by:
-
Inhibiting oncogenic phosphatases of regenerating liver (PRLs), which subsequently downregulates the PI3K/AKT and MAPK/ERK signaling pathways.[1][2][3]
-
Functioning as a PD-L1 antagonist, thereby potentially enhancing anti-tumor immune responses.
-
Blocking the interaction between S100A1 and the RAGE V domain, which is implicated in cancer progression.
The hypothesis is that this compound may share some of these mechanisms and could act synergistically with conventional chemotherapeutic agents to enhance tumor cell killing, overcome drug resistance, and/or reduce toxicity by allowing for lower doses of the chemotherapeutic agent.
Hypothetical Quantitative Data Summary
The following tables represent hypothetical data that could be generated from preclinical studies evaluating the combination of this compound with a standard chemotherapeutic agent, such as doxorubicin.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Human Breast Cancer (MCF-7) and Colon Cancer (HT-29) Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD |
| MCF-7 | This compound | 75.2 ± 5.8 |
| Doxorubicin | 1.2 ± 0.2 | |
| This compound + Doxorubicin (1:1) | See Table 2 | |
| HT-29 | This compound | 88.5 ± 7.3 |
| Doxorubicin | 2.5 ± 0.4 | |
| This compound + Doxorubicin (1:1) | See Table 2 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination in MCF-7 Cells
| This compound (µM) | Doxorubicin (µM) | Fraction Affected | CI Value | Interpretation |
| 18.8 | 0.3 | 0.50 | 0.75 | Synergism |
| 37.6 | 0.6 | 0.75 | 0.68 | Synergism |
| 75.2 | 1.2 | 0.90 | 0.62 | Synergism |
| CI < 0.9 indicates synergism; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: In Vivo Efficacy of this compound and Doxorubicin in a Murine Xenograft Model of Human Breast Cancer (MCF-7)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 150 | - |
| This compound (10 mg/kg) | 1232 ± 135 | 20 |
| Doxorubicin (2 mg/kg) | 847 ± 95 | 45 |
| This compound (10 mg/kg) + Doxorubicin (2 mg/kg) | 385 ± 50 | 75 |
Experimental Protocols
The following are detailed protocols for key experiments that would be necessary to evaluate the combination of this compound and a chemotherapeutic agent.
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a selected chemotherapeutic agent, both alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements (fetal bovine serum, penicillin-streptomycin)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn or similar software for synergy analysis
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO, sterile water) and then prepare serial dilutions in culture medium.
-
Treatment:
-
For single-agent dose-response curves, treat cells with increasing concentrations of this compound or the chemotherapeutic agent.
-
For combination studies, treat cells with the drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format with varying concentrations of both drugs.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each agent alone using non-linear regression analysis.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapeutic agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation (e.g., MCF-7)
-
Matrigel
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Vehicle for drug administration (e.g., saline, PBS with 5% DMSO)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous). For example, this compound could be administered daily via intraperitoneal injection, and doxorubicin once a week via intravenous injection.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice for any signs of toxicity or distress.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of differences between the treatment groups.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which this compound could synergize with a DNA-damaging chemotherapeutic agent like doxorubicin, based on the known mechanisms of pentamidine.
Caption: Hypothetical synergistic mechanism of this compound and doxorubicin.
Experimental Workflow
Caption: Preclinical workflow for evaluating combination therapy.
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for the preclinical evaluation of this compound in combination with standard chemotherapeutic agents. The anticancer potential of the related diamidine, pentamidine, suggests that such studies on this compound are warranted. Future research should focus on first establishing the single-agent anticancer activity of this compound and elucidating its mechanism of action. Subsequently, well-designed in vitro and in vivo combination studies, as outlined in this document, will be crucial to determine if this compound can be a valuable component of future cancer combination therapies.
References
Application Notes and Protocols for Lentiviral Vector-Mediated Gene Delivery in Vivo
Disclaimer: The compound "Heptamidine" is not found in currently available scientific literature in the context of lentiviral vector delivery. The following application notes and protocols provide a comprehensive and generalized framework for the in vivo delivery of a therapeutic gene using a lentiviral vector system. This guide is intended for researchers, scientists, and drug development professionals and can be adapted for a specific therapeutic gene of interest.
Introduction
Lentiviral vectors (LVs) are a powerful tool for gene therapy due to their ability to transduce a wide range of dividing and non-dividing cells, leading to long-term and stable expression of a transgene. This application note details the methodology for utilizing LVs for the in vivo delivery of a therapeutic gene, from vector design and production to in vivo administration and efficacy assessment. The protocols provided herein are intended as a guide and may require optimization for specific applications and animal models.
Principle of the Method
The core principle involves the use of a replication-incompetent lentivirus to deliver a transgene into the host cell's genome. The lentiviral vector is produced in a packaging cell line (e.g., HEK293T) by co-transfecting the cells with a transfer plasmid (containing the therapeutic gene), a packaging plasmid, and an envelope plasmid. The resulting viral particles can then be purified, titered, and administered to a model organism. Once inside the target cells, the viral RNA is reverse-transcribed and integrated into the host cell's DNA, leading to the expression of the therapeutic protein.
Data Presentation
Table 1: Lentiviral Vector Titration
| Vector Batch | Transduction Method | Titer (TU/mL) | Standard Deviation |
| LV-TGX-001 | qPCR-based | 1.5 x 10⁹ | ± 0.2 x 10⁹ |
| LV-TGX-002 | qPCR-based | 1.8 x 10⁹ | ± 0.3 x 10⁹ |
| LV-Control-001 | qPCR-based | 2.1 x 10⁹ | ± 0.2 x 10⁹ |
TU/mL: Transducing Units per Milliliter; TGX: Therapeutic Gene X
Table 2: In Vivo Biodistribution of Lentiviral Vector
| Organ | Vector Copy Number per 100 ng gDNA (Day 7 Post-Injection) |
| Liver | 5,000 ± 850 |
| Spleen | 1,200 ± 300 |
| Lungs | 800 ± 150 |
| Heart | 250 ± 50 |
| Brain | < 50 |
Data are presented as mean ± standard deviation.
Table 3: Assessment of Therapeutic Efficacy
| Treatment Group | Disease Marker Level (units/mL) | % Reduction vs. Control | p-value |
| Untreated | 100 ± 15 | - | - |
| LV-Control | 98 ± 12 | 2% | > 0.05 |
| LV-TGX | 45 ± 8 | 55% | < 0.01 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Lentiviral Vector Production and Concentration
-
Cell Seeding: Seed HEK293T cells in 15 cm plates at a density of 1.2 x 10⁷ cells per plate in DMEM supplemented with 10% FBS. Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.
-
Transfection: Prepare a transfection cocktail containing the transfer plasmid (with the therapeutic gene), packaging plasmid (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G) in a 4:2:1 ratio. Use a suitable transfection reagent (e.g., PEI, Lipofectamine).
-
Incubation: Replace the cell culture medium 4-6 hours post-transfection.
-
Harvesting: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentration: Pool the supernatant and centrifuge at 3,000 x g for 15 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspension: Discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM. Aliquot and store at -80°C.
Lentiviral Vector Titration (qPCR-based)
-
Genomic DNA Extraction: Transduce a known number of cells (e.g., HT1080) with serial dilutions of the concentrated lentiviral vector. After 72 hours, extract the genomic DNA (gDNA).
-
qPCR: Perform a quantitative PCR reaction using primers specific to a region of the lentiviral vector (e.g., WPRE or gag).
-
Standard Curve: Generate a standard curve using a plasmid of known concentration containing the target sequence.
-
Calculation: Determine the number of vector copies integrated into the host cell gDNA. The titer (TU/mL) is calculated based on the vector copy number, the number of cells transduced, and the volume of vector used.
In Vivo Administration
-
Animal Model: Use an appropriate animal model for the disease under investigation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Vector Preparation: Thaw the lentiviral vector aliquot on ice and dilute it to the desired concentration in sterile PBS.
-
Administration: Administer the lentiviral vector via the desired route (e.g., intravenous, intraperitoneal, or direct tissue injection). For example, for intravenous injection in mice, use a 27-gauge needle for tail vein injection.
-
Monitoring: Monitor the animals regularly for any adverse effects.
Efficacy Assessment
-
Sample Collection: At a predetermined time point post-administration, euthanize the animals and collect tissues of interest.
-
Gene Expression Analysis:
-
qPCR: Extract RNA from tissues, reverse transcribe to cDNA, and perform qPCR to quantify the expression of the therapeutic gene.
-
Western Blot: Extract protein from tissues and perform a Western blot to detect the expressed therapeutic protein.
-
-
Phenotypic Analysis: Perform relevant functional assays or behavioral tests to assess the therapeutic effect of the expressed gene. For example, measure tumor size in a cancer model or assess cognitive function in a neurological model.
Visualizations
Caption: Workflow for lentiviral vector production.
Caption: Hypothetical signaling pathway modulated by Therapeutic Protein X.
Caption: Logical flow of the in vivo gene delivery experiment.
Application Note: High-Throughput Screening of Heptamidine for Antimicrobial and Antiparasitic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamidine, a member of the aromatic diamidine class of compounds, holds potential for development as a therapeutic agent due to its known antimicrobial and antiparasitic activities. High-throughput screening (HTS) offers a robust methodology for rapidly evaluating the efficacy of this compound against a wide range of microbial and parasitic pathogens, as well as for assessing its potential in anticancer applications. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action
Aromatic diamidines, including this compound, are known to exert their biological effects primarily by targeting DNA. These compounds typically bind to the minor groove of AT-rich DNA sequences. In parasitic organisms like Leishmania and Trypanosoma, this binding is particularly effective against the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondria. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.[1][2][3]
Data Presentation
The following table summarizes hypothetical quantitative data from HTS assays with this compound. The values are presented for illustrative purposes to demonstrate the type of data generated in such screens.
| Assay Type | Target Organism/Cell Line | Parameter | This compound Value (µM) | Control Compound | Control Value (µM) |
| Antimicrobial | Escherichia coli | MIC | >128 | Ciprofloxacin | 0.015 |
| Antimicrobial | Staphylococcus aureus | MIC | 32 | Vancomycin | 1 |
| Antiparasitic | Leishmania donovani (amastigote) | IC50 | 5.2 | Pentamidine | 1.46[1] |
| Antiparasitic | Trypanosoma cruzi (amastigote) | IC50 | 8.9 | Benznidazole | 2.5 |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 25 | Doxorubicin | 0.5 |
| Anticancer | HCT116 (Colon Cancer) | IC50 | 42 | 5-Fluorouracil | 3.1 |
| Cytotoxicity | HEK293 (Human Kidney) | CC50 | >100 | - | - |
Experimental Protocols
High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is designed for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains in a 384-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader for measuring optical density (OD) at 600 nm
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Protocol:
-
Compound Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 384-well plate.
-
Add 2 µL of this compound stock solution to the first column of wells to achieve the highest concentration.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next, mixing thoroughly at each step.
-
Prepare control wells containing the positive control antibiotic and a DMSO-only control.
-
-
Inoculum Preparation:
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Using an automated liquid handler or multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well of the compound plate.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 16-20 hours.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm using a microplate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the organism.[4]
-
High-Throughput Antiparasitic/Anticancer Cellular Viability Assay
This protocol utilizes a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against parasitic or cancer cell lines in a 384-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Parasite or cancer cell cultures
-
Appropriate cell culture medium
-
Sterile, black-walled, clear-bottom 384-well microplates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
Positive control compound (e.g., Pentamidine for parasites, Doxorubicin for cancer cells)
-
Negative control (DMSO)
Protocol:
-
Cell Seeding:
-
Dispense 40 µL of cell suspension into each well of the 384-well plate at a pre-determined optimal seeding density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of this compound as described in the antimicrobial protocol.
-
Transfer 10 µL of the diluted compounds and controls to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Resazurin Addition:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours, or until a color change is observed in the control wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Logical Workflow for a this compound HTS Campaign
A typical HTS campaign for a compound like this compound would follow a logical progression from primary screening to hit confirmation and further characterization.
This compound represents a promising scaffold for the development of novel antimicrobial and antiparasitic agents. The high-throughput screening protocols detailed in this application note provide a framework for the rapid and efficient evaluation of this compound's therapeutic potential. These assays, adaptable to automated platforms, can accelerate the hit-to-lead optimization process in drug discovery programs. Further investigation into the specific molecular interactions and resistance mechanisms will be crucial for the successful clinical translation of this compound-based therapies.
References
- 1. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Note: Characterizing Heptamidine-DNA Interactions using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptamidine is a member of the diamidine class of compounds, known for its antiparasitic properties. Its therapeutic effect is largely attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences, and to interact with other biological targets like G-quadruplex DNA. Understanding the thermodynamics of this binding is crucial for the rational design of more effective and specific drug candidates. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[1][2] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[3] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the molecular recognition process.
This application note provides a detailed protocol for using ITC to study the binding of this compound to a DNA target and presents representative data to illustrate the insights that can be gained.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (the DNA target) at constant temperature and pressure.[4] An ITC instrument consists of a sample cell, containing the macromolecule, and a reference cell, containing buffer. A sensitive syringe injects small aliquots of the ligand into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic) compared to the reference cell.
The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. The initial injections result in a large heat change as most of the injected ligand binds to the abundant free sites on the macromolecule. As the titration proceeds, the macromolecule becomes saturated, and the heat change per injection diminishes until only the heat of dilution is observed.
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields the key thermodynamic parameters:
-
Association Constant (Ka) or Dissociation Constant (Kd) : Measures the affinity of the interaction. A lower Kd signifies a higher binding affinity.
-
Enthalpy Change (ΔH) : The heat released or absorbed upon binding, providing information about the changes in hydrogen bonding and van der Waals interactions.
-
Stoichiometry (n) : The number of ligand molecules that bind to one macromolecule.
These directly measured values can be used to calculate:
-
Gibbs Free Energy Change (ΔG) : Indicates the spontaneity of the binding event (ΔG = -RTlnKa).
-
Entropy Change (ΔS) : Reflects the change in disorder of the system upon binding, often related to conformational changes and the release of water molecules from solvated surfaces (ΔG = ΔH - TΔS).
Application: Characterizing this compound Binding to DNA
The interaction of diamidines with DNA is sequence-dependent. For instance, the binding thermodynamics can differ significantly between alternating AT sequences (e.g., poly(dA-dT)·poly(dA-dT)) and non-alternating AT sequences (e.g., poly(dA)·poly(dT)). ITC can precisely quantify these differences, revealing whether the binding is primarily driven by enthalpy (favorable bond formation) or entropy (favorable changes in system disorder, such as the hydrophobic effect). This information is critical for designing compounds that target specific DNA sequences or structures, such as those found in the promoters of oncogenes or in telomeres.
Detailed Experimental Protocol
This protocol outlines the steps for characterizing the binding of this compound to a synthetic DNA oligonucleotide using ITC.
Materials and Reagents
-
This compound: High purity (>95%).
-
DNA Oligonucleotide: Custom synthesized and purified (e.g., HPLC-purified). The sequence should be chosen based on the research question (e.g., an AT-rich sequence or a G-quadruplex forming sequence).
-
ITC Buffer: A buffer that ensures the stability and solubility of both this compound and the DNA. A common choice is a phosphate or Tris buffer at physiological pH (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
ITC Instrument: A sensitive isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or similar).
-
Ancillary Equipment: Spectrophotometer, pH meter, dialysis equipment, centrifuges, precision pipettes.
Sample Preparation
Accurate concentration determination and buffer matching are critical for high-quality ITC data.
-
DNA Preparation:
-
Resuspend the lyophilized DNA oligonucleotide in the chosen ITC buffer.
-
Determine the DNA concentration accurately using UV-Vis spectrophotometry at 260 nm and the sequence-specific extinction coefficient.
-
To ensure the DNA is in its desired conformation (e.g., duplex or G-quadruplex), anneal the sample by heating it to 95°C for 5-10 minutes and then slowly cooling it to room temperature over several hours.
-
Dialyze the DNA solution against at least 2 changes of 1L of the ITC buffer for 4-6 hours each at 4°C to ensure perfect buffer matching. The final dialysis buffer should be reserved for dissolving the ligand.
-
-
This compound (Ligand) Preparation:
-
Prepare a concentrated stock solution of this compound. If DMSO is required for solubility, ensure the final concentration is low (<5%) and identical in both the syringe and cell solutions.
-
Dissolve the this compound powder in the final dialysis buffer from the DNA preparation to create the working solution for the syringe. This minimizes heats of dilution from buffer mismatch.
-
Determine the concentration of the this compound solution accurately via UV-Vis spectrophotometry using its known extinction coefficient.
-
-
Final Concentrations:
-
The optimal concentration range depends on the expected Kd. For an unknown Kd, a starting point is to have the macromolecule (DNA) in the cell at a concentration of 10-50 µM and the ligand (this compound) in the syringe at a concentration 10-20 times higher (100-500 µM).
-
The "c-window" (c = n * [Macromolecule] / Kd) should ideally be between 5 and 500 for a well-defined sigmoidal binding curve.
-
ITC Experiment Setup
-
Instrument Power-On and Equilibration: Turn on the ITC instrument and allow it to thermally equilibrate for at least 1 hour.
-
Sample Loading:
-
Carefully load the degassed DNA solution into the sample cell (~1.4 mL for a VP-ITC), avoiding the introduction of air bubbles.
-
Load the degassed this compound solution into the injection syringe (~300 µL), again ensuring no bubbles are present.
-
-
Experimental Parameters:
-
Temperature: 25°C (or the desired experimental temperature).
-
Stirring Speed: ~750 RPM.
-
Injections: A typical setup would be one initial 1 µL injection (often discarded during analysis) followed by 19-29 injections of 10-15 µL each.
-
Spacing: 150-180 seconds between injections to allow the signal to return to baseline.
-
Reference Power: Set to a value appropriate for the instrument (e.g., 10-15 µcal/sec).
-
Data Acquisition and Control Experiments
-
Main Titration: Start the titration run and monitor the data acquisition in real-time. A successful experiment will show diminishing exothermic or endothermic peaks that eventually become constant, small peaks representing the heat of dilution.
-
Control Titration: To obtain the heat of dilution, perform a control experiment by titrating the this compound solution from the syringe into the sample cell containing only the ITC buffer. This control is crucial for accurate data analysis.
Data Analysis
-
Integration: Integrate the area of each injection peak in the raw thermogram to determine the heat change for that injection.
-
Subtraction: Subtract the heats from the control (ligand-into-buffer) titration from the main experimental data.
-
Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm using an appropriate model (e.g., "One Set of Sites") in the analysis software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).
-
Results: The fitting procedure will yield the values for n (stoichiometry), Ka (and thus Kd), and ΔH. The software will automatically calculate ΔG and TΔS.
Data Presentation: Representative Thermodynamic Data
Table 1: Thermodynamic Parameters for DB75 Binding to DNA at 25°C
| DNA Target | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |
| poly(dA)·poly(dT) | 0.012 | -10.8 | +3.1 | +13.9 | Entropy-Driven |
| poly(dA-dT)·poly(dA-dT) | 0.025 | -10.3 | -4.5 | +5.8 | Enthalpy-Driven |
Data adapted from literature for a representative diamidine compound, DB75. This table demonstrates how ITC can distinguish between binding modes. The interaction with the non-alternating poly(dA)·poly(dT) is driven by a large favorable entropy change, while the interaction with the alternating poly(dA-dT)·poly(dA-dT) is driven by a favorable enthalpy change.
Visualizations: Diagrams of Workflow and Principle
Caption: Experimental workflow for an ITC study.
Caption: Principle of Isothermal Titration Calorimetry.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of ligand-macromolecule interactions. It provides a direct and label-free method to determine the affinity and the energetic driving forces behind the binding of small molecules like this compound to their biological targets. The comprehensive data obtained from ITC are invaluable for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in drug discovery programs. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible data to advance the understanding of molecular recognition.
References
Application Notes and Protocols for Preclinical Toxicological Assessment of Heptamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptamidine, a diamidine compound, has been investigated for various therapeutic applications. As with any drug candidate, a thorough preclinical toxicological evaluation is paramount to ensure its safety before advancing to clinical trials. These studies are designed to identify potential adverse effects, establish a safe dose range, and understand the drug's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the recommended preclinical toxicology studies for a compound like this compound, based on international regulatory guidelines.
General Considerations for Preclinical Toxicology Studies
Preclinical safety evaluation is a structured process that typically includes a battery of in vitro and in vivo studies. The selection of studies depends on the intended clinical use, duration of treatment, and the target patient population. All studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.
I. Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)
Understanding the ADME properties of this compound is fundamental to designing and interpreting toxicology studies.[1][2]
Table 1: Key In Vitro and In Vivo ADME Studies
| Study Type | Parameters Investigated | Typical Assays/Models |
| In Vitro ADME | Solubility, Metabolic Stability, Permeability, Plasma Protein Binding, CYP450 Inhibition/Induction | Thermodynamic and kinetic solubility assays, Liver microsome or hepatocyte stability assays, Caco-2 or MDCK cell permeability assays, Equilibrium dialysis for plasma protein binding, Recombinant CYP450 enzyme assays |
| In Vivo PK | Bioavailability, Half-life (t½), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), Volume of Distribution (Vd), Clearance (CL) | Single and multiple-dose pharmacokinetic studies in at least two species (one rodent, one non-rodent), Toxicokinetic (TK) analysis integrated with toxicology studies |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Materials: this compound, liver microsomes (from human and relevant animal species), NADPH regenerating system, reaction buffer, and analytical standards.
-
Procedure:
-
Pre-incubate this compound with liver microsomes in the reaction buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the concentration of the remaining this compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: General workflow for ADME and pharmacokinetic studies.
II. Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[3][4][5] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Table 2: Core Battery of Safety Pharmacology Studies
| Organ System | Key Parameters | Typical In Vivo Models/Assays |
| Central Nervous System (CNS) | Behavior, motor activity, coordination, body temperature | Irwin test, functional observational battery (FOB) in rodents |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG) | Telemetered conscious animals (e.g., dogs, non-human primates) |
| Respiratory System | Respiratory rate, tidal volume, hemoglobin oxygen saturation | Whole-body plethysmography in rodents, telemetered conscious non-rodents |
Experimental Protocol: Cardiovascular Safety Pharmacology in Telemetered Dogs
-
Objective: To assess the effects of this compound on cardiovascular parameters in conscious, freely moving dogs.
-
Animals: A small group of purpose-bred dogs surgically implanted with telemetry transmitters.
-
Procedure:
-
Acclimatize animals to the study environment.
-
Administer a single dose of this compound at multiple dose levels, including a vehicle control.
-
Continuously record cardiovascular data (blood pressure, heart rate, ECG) for a defined period post-dose.
-
-
Data Analysis: Analyze changes in cardiovascular parameters compared to baseline and vehicle control.
Caption: Workflow for core battery safety pharmacology evaluation.
III. General Toxicology
General toxicology studies are performed to characterize the toxicity profile of this compound following single and repeated administrations.
Table 3: General Toxicology Study Designs
| Study Type | Duration | Species | Primary Endpoints |
| Acute Toxicity | Single dose | Rodent and non-rodent | Mortality, clinical signs, gross pathology. Used to determine the maximum tolerated dose (MTD). |
| Subchronic Toxicity | 28 or 90 days | Rodent and non-rodent | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). |
| Chronic Toxicity | 6 to 12 months | Rodent and non-rodent | Similar to subchronic studies, but for longer duration. Required for drugs intended for long-term use. |
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Objective: To evaluate the potential toxicity of this compound following daily oral administration for 28 days in rats.
-
Animals: Groups of male and female rats (e.g., Sprague-Dawley).
-
Study Design:
-
At least three dose groups of this compound and a vehicle control group.
-
A high dose that is expected to produce some toxicity, a low dose that is not expected to produce adverse effects, and an intermediate dose.
-
A recovery group may be included to assess the reversibility of any observed toxic effects.
-
-
Observations:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination at the beginning and end of the study.
-
At termination, blood samples are collected for hematology and clinical chemistry analyses.
-
A full necropsy is performed, and organs are weighed and examined macroscopically.
-
A comprehensive set of tissues is collected for histopathological examination.
-
-
Data Analysis: Statistical analysis of all quantitative data to identify any dose-related effects and to determine the NOAEL.
IV. Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. A standard battery of tests is required to evaluate for gene mutations, and chromosomal damage.
Table 4: Standard Genotoxicity Test Battery
| Endpoint | In Vitro Assay | In Vivo Assay |
| Gene Mutation | Bacterial Reverse Mutation Assay (Ames test) | Transgenic rodent somatic and germ cell gene mutation assays (if warranted) |
| Chromosomal Damage | In vitro micronucleus test or chromosomal aberration assay in mammalian cells | In vivo micronucleus test in rodent hematopoietic cells or chromosomal aberration assay in rodent bone marrow cells |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Method:
-
The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Several concentrations of this compound are tested.
-
The number of revertant colonies is counted for each concentration and compared to the negative control.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
V. Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumorigenic potential of a drug. These studies are generally required for drugs that are intended for chronic use.
Experimental Protocol: Two-Year Carcinogenicity Bioassay in Rats
-
Objective: To evaluate the carcinogenic potential of this compound in rats following long-term daily administration.
-
Animals: Groups of male and female rats.
-
Study Design:
-
Typically three dose levels and a concurrent control group.
-
Doses are selected based on the results of subchronic toxicity studies.
-
The drug is administered for the majority of the animal's lifespan (e.g., 24 months for rats).
-
-
Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.
VI. Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are performed to evaluate the potential effects of a drug on fertility, and embryonic, fetal, and postnatal development.
Table 5: Reproductive and Developmental Toxicology Studies
| Study Type | Timing of Exposure | Primary Assessment |
| Fertility and Early Embryonic Development | Pre-mating and early gestation | Mating performance, fertility, implantation, and early embryonic viability |
| Embryo-Fetal Development | Organogenesis | Fetal viability, growth, and structural abnormalities (teratogenicity) |
| Pre- and Postnatal Development | Gestation and lactation | Maternal effects, neonatal viability, growth, and development of offspring |
Experimental Protocol: Embryo-Fetal Development Study in Rabbits
-
Objective: To assess the potential of this compound to cause developmental toxicity in rabbits when administered during the period of organogenesis.
-
Animals: Pregnant rabbits.
-
Procedure:
-
Administer this compound daily during the period of major organogenesis.
-
Examine the does for clinical signs of toxicity.
-
Near term, the does are euthanized, and the uterine contents are examined.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
-
Data Analysis: Evaluation of maternal toxicity and fetal parameters to determine if this compound is a developmental toxicant.
Conclusion
A comprehensive preclinical toxicology program is essential to characterize the safety profile of this compound. The studies outlined in these application notes provide a framework for a thorough evaluation that aligns with regulatory expectations. The data generated from these studies will be critical for making informed decisions about the continued development of this compound and for designing safe and effective clinical trials in humans.
References
Troubleshooting & Optimization
Troubleshooting Heptamidine solubility issues in culture media
Welcome to the technical support center for heptamidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in in vitro experiments, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the calcium-binding protein S100B. By binding to S100B, this compound blocks its interaction with other proteins, thereby modulating downstream signaling pathways. This inhibitory action makes it a valuable tool for studying the roles of S100B in various physiological and pathological processes.
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is the likely cause?
A2: Precipitation of this compound upon addition to aqueous culture media is a common issue, primarily due to its limited aqueous solubility. This phenomenon, often referred to as "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted in the aqueous environment of the cell culture medium. The final concentration of this compound may exceed its solubility limit in the media, leading to the formation of a precipitate.
Q3: What are the consequences of this compound precipitation in my cell culture experiment?
A3: this compound precipitation can lead to several experimental artifacts:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than the intended concentration, leading to unreliable and difficult-to-interpret results.
-
Cell Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of soluble this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving optical measurements such as microscopy, spectrophotometry, and flow cytometry.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for cell culture experiments. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A5: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1% (v/v). It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Culture Media
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the culture medium exceeds its aqueous solubility limit. | Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific culture medium and under your experimental conditions. Start with a lower concentration range and gradually increase it. |
| Rapid Dilution | Adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium can cause a rapid solvent exchange, leading to immediate precipitation. | Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the culture medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial solubilization, a high final concentration can still lead to precipitation upon significant dilution in an aqueous environment. | Prepare a more concentrated stock solution of this compound in DMSO, which will allow you to add a smaller volume to your culture medium, thus keeping the final DMSO concentration low. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility. | If possible, test the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640). The presence of serum (FBS) can sometimes help to stabilize hydrophobic compounds. |
Issue: Precipitation Over Time During Incubation
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Evaporation from the culture vessel can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your cell culture incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Compound Instability | This compound may degrade over time in the culture medium, and the degradation products could be less soluble. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. |
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility | Reference |
| Pentamidine | Water | Up to 100 mM | [1] |
| 1:2 DMF:PBS (pH 7.2) | ~0.33 mg/mL | [2] | |
| DMSO | ~20 mg/mL | [2] | |
| Diminazene Aceturate | PBS (pH 7.2) | ~3 mg/mL | [3] |
| Water (at 20°C) | ~71.4 mg/mL | [4] | |
| DMSO | ~15 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete culture medium. Gently mix by pipetting up and down. This creates a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete culture medium in a new sterile conical tube.
-
Mix thoroughly by inverting the tube several times.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
S100B Signaling Pathway and this compound Inhibition
Caption: this compound inhibits S100B, blocking downstream signaling pathways.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
Technical Support Center: Mitigating Heptamidine Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Heptamidine in cellular assays. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug, such as this compound, with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unforeseen pharmacological responses.[1] For a compound like this compound, which belongs to the diamidine class of molecules, the potential for off-target binding is a significant consideration due to the charged nature of the molecule, which can lead to interactions with various cellular macromolecules.
Q2: What are the common causes of off-target effects in cellular assays?
A2: Several factors can contribute to off-target effects:
-
High Compound Concentration: Using concentrations of this compound that are significantly higher than its effective dose for the intended target increases the likelihood of binding to lower-affinity, off-target sites.
-
Compound Promiscuity: The chemical structure of a compound can predispose it to interact with multiple proteins.
-
Cellular Context: The specific expression levels of on- and off-target proteins in the cell line being used can influence the observed effects.
Q3: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for data integrity. Here are some strategies:
-
Dose-Response Analysis: A hallmark of a specific drug effect is a clear dose-response relationship. The potency of this compound in producing the observed phenotype should correlate with its potency for the intended target.
-
Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway as this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the intended target of this compound is known, overexpressing the target protein might rescue the cells from the drug's effect, suggesting an on-target mechanism. Conversely, knocking down the target should mimic the drug's effect.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause: The observed cell death may be due to off-target effects rather than the intended mechanism of action. This compound, like other diamidines, can accumulate in mitochondria and disrupt their function.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Recommendation: Perform a comprehensive dose-response experiment to identify the minimal effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.
-
Experimental Protocol:
-
Plate cells at a desired density in a 96-well plate.
-
Prepare a serial dilution of this compound, typically ranging from nanomolar to high micromolar concentrations.
-
Treat the cells for a relevant time course (e.g., 24, 48, 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Simultaneously, measure the on-target effect if a specific assay is available.
-
Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and the EC50 (half-maximal effective concentration) for the on-target effect. A large window between the EC50 and IC50 suggests a specific on-target effect at lower concentrations.
-
-
-
Assess Mitochondrial Health:
-
Recommendation: Evaluate key indicators of mitochondrial function to determine if this compound is causing mitochondrial toxicity.
-
Experimental Protocols:
-
Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-10 or TMRE to measure changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Production: Employ fluorescent probes like DCFDA or MitoSOX to quantify cellular or mitochondrial ROS levels, respectively. An increase in ROS suggests oxidative stress, a common off-target effect.
-
Cellular ATP Levels: Measure intracellular ATP concentrations using a luciferase-based assay. A drop in ATP levels can indicate impaired mitochondrial respiration.
-
-
Quantitative Data Summary: this compound Cytotoxicity Profile
| Assay | Endpoint Measured | Expected Outcome of Off-Target Toxicity | Typical Concentration Range for Observation |
| Cell Viability (MTT/CellTiter-Glo) | Cellular metabolic activity/ATP content | Decrease | Micromolar (µM) |
| Mitochondrial Membrane Potential (JC-10/TMRE) | Mitochondrial polarization | Decrease in fluorescence ratio/intensity | Low Micromolar (µM) |
| ROS Production (DCFDA/MitoSOX) | Oxidative stress | Increase in fluorescence | Low Micromolar (µM) |
Issue 2: Inconsistent or Irreproducible Results Across Experiments
Possible Cause: Off-target effects of this compound may be highly sensitive to minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Recommendation: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Rationale: The expression of off-target proteins can vary with cell culture conditions, leading to variable responses to this compound.
-
-
Use a Control Compound:
-
Recommendation: Include a well-characterized compound with a known mechanism of action as a positive control in every experiment.
-
Rationale: This helps to ensure that the assay is performing as expected and can help to identify experiment-specific artifacts.
-
-
Biochemical Counterscreens:
-
Recommendation: If feasible, test this compound in biochemical assays against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).
-
Rationale: This can help to identify potential off-target interactions that may be contributing to the observed cellular effects.
-
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., DMSO, PBS) to the control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Improving Heptamidine Stability in Aqueous Solutions
Welcome to the technical support center for heptamidine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions. The following information is curated to address common challenges and questions that may arise during your experiments.
Disclaimer: Publicly available stability data specific to this compound is limited. The following guidance is based on the known chemical properties of its core functional groups, aromatic amidines (benzamidines), and general principles of pharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the benzamidine functional groups.[1][2] This reaction is catalyzed by both acidic and basic conditions, with a notable increase in the rate of hydrolysis at higher pH values.[1][2] The hydrolysis product is the corresponding benzamide derivative.
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: this compound is expected to be most stable in acidic to neutral pH ranges. Alkaline conditions significantly accelerate hydrolysis.[1]
-
Temperature: Higher temperatures will increase the rate of hydrolytic degradation.
-
Light: While specific photostability data for this compound is unavailable, aromatic compounds can be susceptible to photodegradation. It is advisable to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the amidine groups and the aromatic rings.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound is a chemical process and may not always have obvious visual indicators. However, you might observe:
-
A change in the color of the solution.
-
The formation of a precipitate, which could be the less soluble degradation products.
-
A change in the pH of the solution over time.
It is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of this compound and detect the presence of degradation products.
Q4: How can I improve the stability of my this compound solutions?
A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution in the optimal range, likely acidic to neutral, using appropriate buffer systems.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Use of Excipients:
-
Antioxidants: To mitigate potential oxidative degradation, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherols can be beneficial.
-
Cyclodextrins: These can form inclusion complexes with the aromatic parts of the this compound molecule, potentially shielding the amidine groups from hydrolysis and improving overall stability.
-
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to inappropriate pH. | Adjust the pH of the solution to a more acidic or neutral range using a suitable buffer. Verify the pH of your solution before and after adding this compound. |
| High storage temperature. | Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C). | |
| Formation of unknown peaks in HPLC chromatogram. | Degradation of this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Implement stabilization strategies as outlined in the FAQs. |
| Interaction with excipients. | Ensure all excipients are compatible with this compound. Review literature for potential interactions between amidine-containing compounds and your chosen excipients. | |
| Discoloration of the solution over time. | Oxidative degradation or photodegradation. | Add a suitable antioxidant to the formulation. Protect the solution from light by using amber vials or storing it in the dark. |
| Precipitate formation upon storage. | Formation of insoluble degradation products. | Confirm the identity of the precipitate. Adjusting the pH or adding solubilizing agents like cyclodextrins may help keep degradation products in solution or prevent degradation altogether. |
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of a Benzamidine Compound at Room Temperature
| pH | Half-life (t½) |
| 9 | ~300 days |
| 11 | ~6 days |
| 13 | ~15 hours |
Note: This data is for an unsubstituted benzamidinium and serves as an illustration of the significant impact of pH on the stability of the amidine functional group.
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate this compound Stability
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways and stability-indicating parameters for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, or a buffer system where it is soluble and stable).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period, alongside a control sample protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. A diode array detector can be used to check for peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Overcoming Drug Resistance in Melanoma
Disclaimer: There is limited specific research available on heptamidine resistance in melanoma cells. However, extensive research exists for pentamidine , a structurally similar aromatic diamidine compound that has shown anti-melanoma activity. This technical support center will focus on overcoming resistance to pentamidine in melanoma as a scientifically-grounded proxy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pentamidine in melanoma cells?
A1: Pentamidine is understood to have a multi-faceted anti-melanoma effect. Primarily, it functions as a small molecule inhibitor of the S100B protein.[1] By binding to S100B, pentamidine disrupts its interaction with the tumor suppressor protein p53.[1] This restores the transcriptional activity of wild-type p53, leading to the expression of downstream targets like p21, which in turn induces cell cycle arrest and apoptosis.[2][3] Additionally, recent studies suggest that pentamidine can act as a PD-L1 antagonist, potentially enhancing anti-tumor immune responses by blocking the PD-1/PD-L1 immune checkpoint.[4]
Q2: My melanoma cell line is showing reduced sensitivity to pentamidine. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to pentamidine in melanoma are still under investigation, resistance could arise from several general mechanisms observed in cancer therapy:
-
Alterations in the p53 Pathway: Inactivation of the p53 pathway is a known contributor to therapy resistance in melanoma. This could involve mutations in the TP53 gene itself, or alterations in downstream effectors of the p53 pathway that prevent the induction of apoptosis or cell cycle arrest, even if p53 is reactivated.
-
Upregulation of S100B: A negative feedback loop has been identified where reactivated p53 can increase the transcription of the S100B gene. A resistant cell might exploit this by significantly overexpressing S100B, thereby requiring higher concentrations of pentamidine to achieve a therapeutic effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism of multi-drug resistance that actively pumps drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways, such as the PI3K/AKT pathway, to compensate for the pentamidine-induced p53 activation.
-
Impaired Apoptotic Machinery: Defects in the downstream components of the apoptotic cascade can render cells resistant to p53-mediated cell death.
Q3: Can I combine pentamidine with other agents to enhance its efficacy or overcome resistance?
A3: Yes, combination therapy is a promising strategy. Based on its mechanisms of action, rational combinations could include:
-
MAPK Pathway Inhibitors (e.g., BRAF or MEK inhibitors): For BRAF-mutant melanomas, combining pentamidine with MAPK inhibitors could provide a dual attack on cell proliferation and survival.
-
Other p53-Activating Agents: Combining with drugs that reactivate p53 through different mechanisms could create a synergistic effect.
-
Immune Checkpoint Inhibitors: Given pentamidine's potential role as a PD-L1 antagonist, combining it with other immune checkpoint inhibitors (e.g., anti-CTLA-4 or anti-PD-1 antibodies) could further enhance the anti-tumor immune response.
-
Radiotherapy: Reactivating p53 has been shown to enhance the radiosensitivity of melanoma cells, suggesting a potential synergistic effect between pentamidine and radiation therapy.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results (e.g., MTT assay) with pentamidine treatment.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Pentamidine precipitation | Pentamidine can be less soluble at high concentrations or in certain media. Ensure the drug is fully dissolved in the vehicle (e.g., sterile water or PBS) before diluting in culture medium. Visually inspect the media for any precipitates. |
| Uneven drug distribution | After adding the drug to the wells, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Contamination | Regularly check for microbial contamination in your cell cultures. Use sterile techniques and periodically test for mycoplasma. |
Problem 2: No significant increase in apoptosis observed after pentamidine treatment in a p53 wild-type melanoma cell line.
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of pentamidine treatment for inducing apoptosis in your specific cell line. |
| p53 pathway is functionally inactive | Confirm the wild-type status of p53. Even with wild-type p53, its function can be attenuated. Verify p53 reactivation by checking for the upregulation of downstream targets like p21 and MDM2 via Western blot. |
| Defects in the apoptotic machinery | Assess the expression levels of key apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) to ensure the pathway is intact. |
| Cell line has acquired resistance | If you have been culturing the cells with pentamidine for an extended period, you may have inadvertently selected for a resistant population. Test a fresh, low-passage aliquot of the cell line. |
| Incorrect apoptosis assay technique | Ensure proper handling and staining in your Annexin V/PI assay. Include positive and negative controls to validate the assay. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of pentamidine in melanoma cells as reported in the literature.
| Parameter | Value | Cell Type/Condition | Reference |
| Median IC90 | 30.2 µM | 18 skin melanoma samples | |
| Inhibition at 37.96 µM | >95% | 50% of skin melanoma samples | |
| Inhibition at 11.25 µM | >95% | 22% of skin melanoma samples | |
| Inhibition at 37.96 µM | 86% | 1 uveal melanoma sample |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of pentamidine in melanoma cells.
Caption: Potential mechanisms of resistance to pentamidine in melanoma.
Caption: Workflow for developing and characterizing pentamidine resistance.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of pentamidine on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pentamidine isethionate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of pentamidine in complete medium.
-
Remove the medium from the wells and add 100 µL of the pentamidine dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following pentamidine treatment.
Materials:
-
Melanoma cells treated with pentamidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of pentamidine for the determined time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of melanoma cells after pentamidine treatment.
Materials:
-
Melanoma cells treated with pentamidine
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells (approximately 1 x 10^6 cells per sample).
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for Protein Expression
This protocol is to assess the levels of key proteins in the pentamidine signaling pathway (e.g., S100B, p53, p21).
Materials:
-
Cell lysates from treated and untreated melanoma cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-S100B, anti-p53, anti-p21, anti-loading control like actin or tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
In Vitro Induction of Pentamidine Resistance
This protocol describes a general method for developing a pentamidine-resistant melanoma cell line.
Procedure:
-
Determine the initial IC50 of pentamidine for the parental melanoma cell line.
-
Begin by continuously exposing the cells to a low concentration of pentamidine (e.g., IC10 or IC20).
-
Culture the cells until they resume a normal growth rate. This may take several passages.
-
Once the cells have adapted, gradually increase the concentration of pentamidine in the culture medium.
-
Repeat this process of adaptation and dose escalation over several months.
-
Periodically, perform a cell viability assay to determine the new IC50 and calculate the resistance index (IC50 of resistant cells / IC50 of parental cells).
-
Once a desired level of resistance is achieved (e.g., >5-fold increase in IC50), the resistant cell line is established. Maintain the resistant line in a medium containing a maintenance dose of pentamidine.
References
- 1. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Calcium-binding Protein S100B Down-regulates p53 and Apoptosis in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]
Heptamidine treatment duration for optimal S100B inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptamidine to inhibit S100B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Pentamidine?
This compound is a derivative of Pentamidine. Molecular dynamics simulations predicted that increasing the linker length of Pentamidine would allow a single molecule to span both of its binding sites on the S100B protein, potentially leading to a tighter interaction. This compound was synthesized based on this prediction to test its potency as an S100B inhibitor.[1]
Q2: What is S100B and what is its pathological role?
S100B is a calcium-binding protein primarily expressed by astrocytes in the central nervous system.[2][3] It is involved in a variety of intracellular and extracellular functions, including cell proliferation, differentiation, and neurite extension.[4][5] However, at high concentrations, extracellular S100B is considered a damage-associated molecular pattern (DAMP) and is implicated in various pathological conditions. Elevated levels of S100B are associated with neuroinflammatory and neurodegenerative diseases, as well as several types of cancer, most notably malignant melanoma. In malignant melanoma, high S100B levels are a prognostic indicator for poor survival.
Q3: What is the mechanism of action for this compound in S100B inhibition?
This compound functions as an inhibitor of S100B by directly binding to the protein. This binding event physically blocks the interaction of S100B with its downstream targets. A key target of S100B in cancer is the tumor suppressor protein p53. By binding to p53, S100B promotes its degradation and inhibits its tumor-suppressing functions. This compound, by binding to S100B, prevents this interaction, thereby restoring p53's function and promoting apoptosis in cancer cells.
Q4: What is the optimal treatment duration for this compound to achieve maximal S100B inhibition?
The optimal treatment duration for this compound has not been definitively established and is likely highly dependent on the experimental system. Factors influencing the ideal duration include:
-
The biological context: in vitro cell culture, ex vivo tissue models, or in vivo animal studies.
-
The specific cell type or animal model being used.
-
The concentration of this compound.
-
The specific downstream effects being measured.
For example, in a mouse model of experimental autoimmune encephalomyelitis, treatment with Pentamidine (a related compound) was administered for 30 days. However, for in vitro cell-based assays, incubation times are typically much shorter. Researchers should perform time-course experiments to determine the optimal duration for their specific experimental setup and desired outcome.
Q5: What is the binding affinity of this compound for S100B?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable S100B inhibition | 1. This compound degradation. 2. Suboptimal this compound concentration. 3. Incorrect experimental conditions. 4. Low or absent S100B expression in the experimental model. | 1. Prepare fresh this compound solutions for each experiment. Assess this compound stability in your specific cell culture medium. 2. Perform a dose-response curve to identify the optimal concentration. 3. Verify pH, temperature, and other buffer conditions. Ensure the presence of calcium, as S100B's conformation and ability to bind inhibitors can be calcium-dependent. 4. Confirm S100B expression in your cells or tissue using techniques like Western blot or ELISA. |
| High cell toxicity or off-target effects | 1. This compound concentration is too high. 2. Off-target effects of this compound. 3. Solvent toxicity (e.g., DMSO). | 1. Lower the this compound concentration. Determine the IC50 for your cell line. 2. Include appropriate controls, such as a cell line that does not express S100B, to distinguish between S100B-dependent and off-target effects. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent this compound preparation. 3. Variability in assay performance. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range. 2. Prepare this compound from a single, quality-controlled stock solution. 3. Include positive and negative controls in every experiment. Ensure consistent incubation times and reagent additions. |
Data Presentation
Table 1: Quantitative Data on Pentamidine (this compound Precursor) in C6 Glioma Cells
| Treatment Concentration (µM) | p53 Protein Expression (% of control) | Matrix Metalloproteinase-2 Expression (% of control) | Aquaporin 4 Expression (% of control) |
| 0.05 | 681 ± 87.5 | 42 ± 2.3 | 38 ± 2.5 |
| 0.5 | 1244 ± 94.3 | 71 ± 2.5 | 69 ± 2.6 |
| 5 | 2244 ± 111 | 95.8 ± 3.3 | 88 ± 3.0 |
| Data from a study on C6 glioma cells treated with Pentamidine. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent melanoma cell lines.
-
Materials:
-
Melanoma cell line (e.g., WM115)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
2. S100B-p53 Interaction Assay (Fluorescence Polarization Competition Assay)
This protocol outlines a method to screen for inhibitors of the S100B-p53 interaction.
-
Materials:
-
Purified recombinant Ca2+-loaded S100B protein
-
A fluorescently labeled peptide derived from the C-terminus of p53 (e.g., FITC-p53^367-393^)
-
This compound
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM CaCl2, pH 7.5)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and Ca2+-S100B in the assay buffer. The concentrations should be optimized to achieve a stable fluorescence polarization signal.
-
Add serial dilutions of this compound or a control compound to the wells of the 384-well plate.
-
Add the S100B-p53 peptide complex to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates that this compound is displacing the labeled p53 peptide from S100B.
-
Visualizations
Caption: S100B signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Troubleshooting logic for lack of S100B inhibition.
References
- 1. Structure-Based Discovery of a Novel Pentamidine-Related Inhibitor of the Calcium-Binding Protein S100B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Heptamidine Bioavailability Enhancement: A Technical Support Guide
Welcome to the technical support center for strategies to enhance the in vivo bioavailability of Heptamidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
This compound, an aromatic diamidine, is structurally similar to pentamidine, which is known to have poor oral bioavailability. The primary challenges likely include:
-
Low Aqueous Solubility: Aromatic diamidines often exhibit poor solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Poor Membrane Permeability: The charged nature of the amidine groups at physiological pH can limit passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, reducing its bioavailability.[1][2]
-
P-glycoprotein (P-gp) Efflux: Like many xenobiotics, this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.
Q2: What are the general strategies to improve the oral bioavailability of a compound like this compound?
Broadly, the strategies can be categorized into three main approaches:
-
Formulation-Based Strategies: Modifying the drug's formulation to improve its dissolution and absorption characteristics. This includes lipid-based delivery systems, nanoparticles, and solid dispersions.[3][4]
-
Chemical Modification (Prodrugs): Temporarily modifying the chemical structure of this compound to create a more absorbable "prodrug" that converts back to the active this compound in the body.[5]
-
Use of Excipients: Incorporating specific inactive ingredients (excipients) in the formulation to enhance solubility, dissolution, or intestinal uptake.
Troubleshooting Guide
Issue 1: Poor and Variable this compound Absorption in Preclinical Studies
Possible Cause: Low aqueous solubility and slow dissolution rate in the GI tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your this compound salt form at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI environment.
-
Assess the dissolution rate of the pure drug substance.
-
-
Formulation Approaches to Enhance Solubility and Dissolution:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system can enhance its solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids.
-
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation and providing controlled release.
-
-
Issue 2: Low Systemic Exposure Despite Adequate In Vitro Dissolution
Possible Cause: Poor intestinal permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Assess Intestinal Permeability:
-
Utilize in vitro models like Caco-2 cell monolayers to evaluate the permeability of this compound. A low apparent permeability coefficient (Papp) suggests poor absorption.
-
-
Prodrug Strategy:
-
Design and synthesize a prodrug of this compound by masking one or both of the polar amidine groups with a lipophilic moiety. This can enhance passive diffusion across the intestinal membrane. For instance, amidoxime prodrugs have been successfully developed for pentamidine to improve its oral bioavailability.
-
-
Inhibition of P-gp Efflux:
-
Co-administer this compound with a known P-gp inhibitor (e.g., piperine) in preclinical models to assess if efflux is a limiting factor.
-
Data Presentation
Table 1: Solubility of this compound Dimethanesulfonate in Various Solvents
| Solvent | Concentration |
| DMSO | ~62.5 mg/mL |
| Water | 5 mg/mL |
| Ethanol | Insoluble |
Data sourced from publicly available information.
Table 2: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation for a Poorly Soluble Drug (Piperine) with Enhanced Bioavailability
| Component | Role | Example Composition (w/w) |
| Ethyl Oleate | Oil Phase | 30% |
| Tween 80 | Surfactant | 55% |
| Transcutol P | Cosolvent | 15% |
This is an exemplary formulation that demonstrated a 5.2-fold increase in the area under the curve (AUC) for piperine in rats compared to a standard capsule formulation. A similar approach would require optimization for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies used for similar molecules and would require optimization for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology (High-Shear Homogenization and Ultrasonication):
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Situ Single-Pass Intestinal Perfusion Study in Rats
This protocol allows for the direct measurement of intestinal absorption and permeability of a drug in a specific segment of the intestine.
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
Methodology:
-
Anesthesia and Surgical Procedure: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.
-
Cannulation: Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing.
-
Perfusion: Perfuse the intestinal segment with a Krebs-Ringer buffer (pH 7.4) at a constant flow rate (e.g., 0.2 mL/min) to wash out any luminal contents.
-
Drug Perfusion: Switch to the perfusion solution containing a known concentration of the this compound formulation (and a non-absorbable marker like phenol red) and collect the outlet perfusate at regular intervals for a defined period (e.g., 90 minutes).
-
Sample Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculation of Absorption Parameters: Calculate the effective permeability (Peff) and absorption rate constant (Ka) using the steady-state concentrations of the drug and marker in the inlet and outlet perfusates.
Visualizations
Caption: Strategies to overcome this compound's bioavailability challenges.
Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. [The bioavailability of orally administered drugs with special regard to the liver as a filter for foreign matter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New prodrugs of the antiprotozoal drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Heptamidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptamidine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SBi4211) is a potent, pentamidine-related aromatic diamidine. Its primary mechanism of action is the inhibition of the S100B calcium-binding protein.[1] S100B is often overexpressed in malignant melanoma and is known to interact with and inhibit the tumor suppressor protein p53. By binding to S100B, this compound prevents the S100B-p53 interaction, which can lead to the reactivation of p53's tumor-suppressing functions, including the induction of apoptosis in cancer cells.[2][3]
Q2: What are the main experimental applications of this compound?
This compound is primarily used in cancer research, particularly in studies of malignant melanoma.[3][4] It is utilized in in vitro and in vivo experiments to investigate the effects of S100B inhibition on cancer cell viability, proliferation, and apoptosis.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components in the media. While specific stability data for this compound is not widely published, it is good practice to prepare fresh working solutions from a frozen stock for each experiment. If you suspect stability issues, you can assess the compound's stability in your specific cell culture medium over time using techniques like HPLC.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability (IC50) Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, MTS) with this compound. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors related to both the compound and the experimental setup can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Precipitation | This compound, like other aromatic diamidines, may have limited aqueous solubility. Precipitation of the compound in the cell culture medium can lead to inconsistent concentrations across wells. Solutions: 1. Visually inspect the media for any precipitate after adding this compound. 2. Prepare fresh dilutions for each experiment. 3. Consider a brief sonication of the stock solution before dilution. 4. Test a lower range of concentrations. |
| Inconsistent Cell Seeding Density | Uneven cell numbers across wells will lead to variability in the final readout of viability assays. Solutions: 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. 3. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Cell Line Heterogeneity | Different melanoma cell lines can exhibit varied sensitivity to S100B inhibitors. Even within the same cell line, clonal variations can arise over time. Solutions: 1. Perform regular cell line authentication (e.g., STR profiling). 2. Use cells with a low passage number. 3. If possible, test the effect of this compound on cell lines with varying S100B expression levels. |
| Assay-Specific Issues (MTT/MTS) | The conversion of tetrazolium salts to formazan can be influenced by the metabolic state of the cells, which might be affected by factors other than just viability. Solutions: 1. Optimize the incubation time with the MTT/MTS reagent. 2. Ensure complete solubilization of the formazan crystals in the MTT assay. 3. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®). |
Quantitative Data Example: Heterogeneity of Response to Pentamidine in Melanoma Samples
The following table, adapted from a study on the related compound pentamidine, illustrates the heterogeneity of response in different skin melanoma tumor samples, which can be a source of apparent inconsistency.
| Metric | Value |
| Median IndexSUM | 237 |
| Percentage of Samples with IndexSUM < 300 (Strong Inhibition) | 78% |
| Median IC90 (% of Test Drug Concentration) | 79.5% |
| Range of IC90 Values (µM) | 11.0 - 55.4 |
IndexSUM is a measure of overall tumor growth inhibition across a range of concentrations.
Issue 2: Unexpected or Off-Target Effects
Q: We are observing cellular effects that don't seem to be directly related to S100B inhibition. Could this compound have off-target effects?
A: Yes, it is possible for small molecule inhibitors to have off-target effects. Pentamidine, a structurally related compound, is known to have multiple cellular effects, including interactions with DNA and effects on mitochondrial function.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with other Cellular Components | Aromatic diamidines can interact with nucleic acids and other cellular macromolecules. Solutions: 1. Include appropriate negative and positive controls in your experiments to dissect the specific effects of S100B inhibition. 2. Use a secondary, structurally different S100B inhibitor to confirm that the observed phenotype is due to S100B inhibition and not an off-target effect of this compound. 3. Perform target engagement assays to confirm that this compound is binding to S100B in your cellular model. |
| Toxicity at High Concentrations | At higher concentrations, this compound may induce cytotoxicity through mechanisms independent of S100B inhibition. Solutions: 1. Carefully determine the optimal concentration range for your experiments, focusing on concentrations that are effective at inhibiting S100B without causing widespread, non-specific toxicity. 2. Correlate the observed cellular effects with the IC50 for S100B inhibition in your specific cell line. |
Experimental Protocols and Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: S100B-p53 Interaction Assay (Fluorescence Polarization)
This protocol outlines a method to assess the ability of this compound to inhibit the interaction between S100B and a p53-derived peptide using fluorescence polarization.
Materials:
-
Purified recombinant human S100B protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53)
-
This compound
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.5)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and S100B protein in the assay buffer. The concentrations should be optimized to yield a stable and significant fluorescence polarization signal.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add a small volume of the this compound dilutions.
-
Add the S100B/p53-peptide complex to the wells containing this compound.
-
Include controls for high polarization (S100B + p53 peptide, no inhibitor) and low polarization (p53 peptide only).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using the plate reader.
-
A decrease in fluorescence polarization in the presence of this compound indicates inhibition of the S100B-p53 interaction.
-
Plot the change in polarization against the this compound concentration to determine the IC50 value for the inhibition of the interaction.
Visualizations
S100B Signaling Pathway
Caption: S100B signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting IC50 Variability
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. What are S100 calcium binding protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of S100B inhibitors for the treatment of malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Screening of S100B Inhibitors for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heptamidine Toxicity Reduction in Animal Models
Disclaimer: Direct experimental data on reducing heptamidine toxicity in animal models is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of toxicology and data from studies on related aromatic diamidine compounds, such as pentamidine. Researchers should use this information as a starting point and adapt it to their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-related toxicity in animal models?
A1: While specific data for this compound is scarce, based on related aromatic diamidines like pentamidine, researchers should monitor for signs of nephrotoxicity, hepatotoxicity, and general systemic toxicity.[1][2] Key indicators include:
-
Nephrotoxicity: Increased serum creatinine and blood urea nitrogen (BUN), and histological evidence of acute tubular necrosis.[1][3]
-
Hepatotoxicity: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
-
Systemic Toxicity: Weight loss, lethargy, hypoglycemia, and injection site reactions.
Q2: What are the potential mechanisms of this compound-induced toxicity?
A2: The precise mechanisms for this compound are not well-documented. However, the toxicity of the broader class of aromatic diamidines, including pentamidine, is thought to be related to their ability to interfere with fundamental cellular processes. This includes the inhibition of polyamine synthesis and RNA polymerase activity, which can have widespread effects on multiple organs.
Q3: Are there any known strategies to reduce the toxicity of aromatic diamidines like this compound?
A3: Yes, several strategies have been investigated for related compounds, which may be applicable to this compound. These include:
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile and reduce systemic toxicity. This includes aerosolization to target specific organs like the lungs while minimizing systemic exposure.
-
Structural Analogues: Synthesizing analogues of the parent compound with modifications to the amidine groups or the linker chain has been shown to produce compounds with similar efficacy but reduced toxicity.
-
Co-administration of Protective Agents: The use of agents that can mitigate organ-specific toxicity is another approach. For example, studies with pentamidine have explored co-administration of compounds to reduce nephrotoxicity.
Troubleshooting Guides
Issue 1: High incidence of acute toxicity and mortality in animals following intravenous this compound administration.
| Potential Cause | Troubleshooting Step |
| Rapid intravenous injection leading to high peak plasma concentrations (Cmax). | 1. Reduce the rate of infusion to prolong the administration time. 2. Consider alternative routes of administration with slower absorption rates, such as subcutaneous or intraperitoneal injection, if appropriate for the experimental goals. |
| The administered dose exceeds the maximum tolerated dose (MTD). | 1. Conduct a dose-range finding study to determine the MTD in the specific animal model and strain being used. 2. Start with lower doses and gradually escalate to identify a dose that is effective without causing severe toxicity. |
| Vehicle-related toxicity or poor drug solubility. | 1. Ensure the vehicle used for solubilizing this compound is non-toxic at the administered volume. 2. Evaluate different biocompatible solvents or formulation approaches (e.g., cyclodextrins) to improve solubility and reduce the risk of precipitation in the bloodstream. |
Issue 2: Evidence of significant nephrotoxicity (elevated BUN and creatinine) in long-term studies.
| Potential Cause | Troubleshooting Step |
| Cumulative dose-dependent renal damage. | 1. Investigate intermittent dosing schedules (e.g., dosing every other day) instead of daily administration to allow for renal recovery. 2. Evaluate if a lower daily dose administered over a longer period can achieve the desired therapeutic effect with less renal toxicity. |
| Direct toxic effect of this compound on renal tubular cells. | 1. Consider co-administration with agents that have shown reno-protective effects with similar compounds. For pentamidine, fosfomycin and D-glucaro-1,5-lactam have been shown to reduce nephrotoxicity in rats. 2. Ensure adequate hydration of the animals to maintain good renal perfusion. |
Quantitative Data Summary
The following tables summarize toxicity data for pentamidine and its analogues from preclinical studies. This data can serve as a reference for designing experiments with this compound.
Table 1: Comparison of Toxicity Profiles of Different Pentamidine Formulations in Animal Models
| Formulation | Animal Model | Dose and Route | Key Findings on Toxicity Reduction | Reference |
| Aerosolized Pentamidine Isethionate | Rats | 4.8 and 8.6 mg/kg (3x/week for 7 weeks) via inhalation | Effective in preventing P. carinii pneumonia with good clinical, biological, and histological tolerance. High lung-to-kidney and lung-to-liver drug ratios indicate reduced systemic exposure. | |
| Aerosolized Pentamidine (Isethionate, Gluconate, Lactate salts) | Mice | Daily for 2 weeks via inhalation | None of the three salts produced histological evidence of organ toxicity even at very high doses. Aerosol delivery resulted in high lung-to-extrapulmonary drug ratios compared to intravenous injection. | |
| Liposome-encapsulated Aerosolized Pentamidine | Rats | 5 mg/kg/day for 2 weeks via inhalation | No significant difference in tissue distribution compared to free aerosolized pentamidine, with negligible extrapulmonary drug uptake. |
Table 2: In Vivo Efficacy and Toxicity of Pentamidine Analogues in a Rat Model of Pneumocystis carinii Pneumonia
| Compound | Efficacy vs. Pentamidine | Observed Toxicity | Reference |
| Butamidine (analogue) | More effective | No toxic side effects observed | |
| DIMP (imidazoline analogue) | Potent anti-P. carinii activity (oral and i.v.) | No toxicity observed at tested doses | |
| Conformationally restricted butamidine analogues | More potent | No toxic side effects observed |
Experimental Protocols
Protocol 1: Evaluation of Nephrotoxicity of an Aromatic Diamidine in a Rat Model
This protocol is adapted from a study on pentamidine-induced nephrotoxicity.
-
Animal Model: Female Wistar rats.
-
Housing: Standard laboratory conditions with free access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: this compound (low dose, e.g., 1 mg/kg/day).
-
Group 3: this compound (medium dose, e.g., 10 mg/kg/day).
-
Group 4: this compound (high dose, e.g., 20 mg/kg/day).
-
Group 5: this compound (high dose) + potential protective agent.
-
-
Drug Administration: Daily intraperitoneal or intravenous injections for a predefined period (e.g., 14 days).
-
Monitoring:
-
Daily: Clinical signs of toxicity (weight loss, changes in behavior).
-
Urine Collection: 24-hour urine collection at baseline and regular intervals to measure urinary markers of tubular damage (e.g., N-acetyl-β-D-glucosaminidase, malate dehydrogenase) and creatinine clearance.
-
Blood Sampling: Blood collection at baseline and at the end of the study for analysis of serum creatinine and BUN.
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Kidneys are collected for histopathological examination to assess for signs of tubular necrosis, interstitial nephritis, or other renal damage.
-
Visualizations
References
Technical Support Center: Optimizing Cell Culture Media for Heptamidine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture media in experiments involving Heptamidine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell culture medium for this compound experiments?
The ideal medium depends on the specific cell line being used. Start with the recommended basal medium for your cell line (e.g., DMEM, RPMI-1640). Optimization will likely be required, particularly concerning serum concentration.
Q2: How does serum concentration affect this compound activity?
Serum proteins can bind to drugs, potentially reducing their effective concentration in the culture.[1] It is crucial to determine the optimal serum percentage that maintains cell health without significantly interfering with this compound's cytotoxic effects. A serum concentration optimization experiment is highly recommended.
Q3: Should I use serum-free media for my this compound experiments?
Serum-free media can offer more defined experimental conditions and reduce variability.[2] However, not all cell lines adapt well to serum-free conditions. If you opt for serum-free media, ensure it is appropriate for your specific cell line and consider a gradual adaptation period.
Q4: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For a new compound or cell line, it is advisable to test a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution covering a wide range, for instance from 1 nM to 100 µM.
Q5: How long should I incubate cells with this compound?
Incubation times can vary depending on the cell line's doubling time and the specific experimental goals. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating; "Edge effect" in multi-well plates. | Ensure a homogenous single-cell suspension before plating. To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable effect of this compound at tested concentrations | This compound concentration is too low; The cell line is resistant; this compound is inactive or has low bioavailability in the chosen media. | Test a higher range of concentrations. Consider using a different, more sensitive cell line to confirm drug activity. Evaluate potential interactions with media components, especially serum.[1] |
| Precipitate forms in the media after adding this compound | This compound may have limited solubility in the culture medium, especially at high concentrations or in the presence of certain salts. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it in the medium. Ensure the final solvent concentration is not toxic to the cells by including a solvent control. |
| Cells are detaching from the plate after treatment | This compound is causing cytotoxicity, leading to cell death and detachment.[4] The solvent concentration is too high. | This may be the intended effect of the drug. Consider using an assay that measures both adherent and floating cells. Always run a solvent-only control to rule out solvent-induced toxicity. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent media preparation; Contamination. | Use cells within a consistent and low passage number range. Prepare fresh media for each experiment and ensure consistent quality of reagents. Regularly test for mycoplasma contamination. |
Data Presentation
Table 1: Example Data for this compound IC50 Values in Different Media Formulations
The following table provides an example of how to present quantitative data from a media optimization experiment. The values are hypothetical and for illustrative purposes only.
| Cell Line | Basal Medium | Serum Concentration (%) | This compound IC50 (µM) |
| HeLa | DMEM | 10 | 15.2 |
| HeLa | DMEM | 5 | 9.8 |
| HeLa | DMEM | 2 | 5.1 |
| A549 | RPMI-1640 | 10 | 22.5 |
| A549 | RPMI-1640 | 5 | 14.3 |
| A549 | RPMI-1640 | 2 | 8.9 |
Experimental Protocols
Protocol: Optimizing Serum Concentration for this compound Cytotoxicity Assay
This protocol outlines a method to determine the optimal serum concentration for your this compound experiments using a cell viability assay such as the MTT assay.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in their standard growth medium.
-
-
Media Preparation:
-
Prepare a series of media with varying concentrations of Fetal Bovine Serum (FBS), for example, 10%, 5%, 2%, 1%, and 0.5%.
-
Prepare a serial dilution of this compound in each of the prepared media formulations.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the this compound-containing media with different serum concentrations to the respective wells.
-
Include control wells for each serum concentration containing media with the vehicle (e.g., DMSO) but no this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control for each serum concentration.
-
Plot the dose-response curves and determine the IC50 value for each serum concentration.
-
Select the serum concentration that provides a balance between maintaining cell health in the control wells and achieving a potent this compound effect.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for optimizing serum concentration.
Caption: Signaling pathway for cationic amphiphilic drugs.
Caption: Potential NRF2-mediated cytoprotective pathway.
References
- 1. Phosphatidylserine exposure is required for ADAM17 sheddase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphatidylserine exposure is required for ADAM17 sheddase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
Preventing Heptamidine precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of Heptamidine stock solutions to prevent precipitation and ensure experimental reproducibility.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in stock solutions can lead to inaccurate dosing and unreliable experimental results. This guide addresses common issues and provides systematic troubleshooting steps.
Question: My this compound stock solution has formed a precipitate. What should I do?
Answer:
-
Immediate Action: Do not use the solution for experiments. The concentration is no longer accurate.
-
Attempt to Redissolve:
-
Gentle Warming: Warm the solution in a water bath set to 37°C. Do not exceed 40°C, as excessive heat can degrade the compound. Gently swirl the vial to aid dissolution.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates and enhance solubility.
-
-
If Unsuccessful, Prepare a Fresh Solution: If the precipitate does not dissolve with gentle warming or sonication, it is best to discard the solution and prepare a fresh one following the recommended protocols.
Question: What are the common causes of this compound precipitation?
Answer:
Several factors can contribute to the precipitation of this compound in stock solutions:
-
Improper Solvent: Using a solvent in which this compound has low solubility.
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent.
-
Low Temperature: Storage at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of this compound, leading to precipitation over time. This is a common issue with highly concentrated stock solutions.
-
pH Shift: Changes in the pH of the solution upon dilution into aqueous buffers can significantly alter the ionization state and solubility of this compound.
-
Contamination: The presence of contaminants can act as nucleation sites for crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic molecules. For subsequent dilutions into aqueous media, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q2: How can I determine the optimal concentration for my this compound stock solution?
Start with a lower, more conservative concentration (e.g., 10 mM in DMSO). If you require a higher concentration, it is advisable to perform a small-scale solubility test first. Gradually add your compound to a known volume of solvent until you observe saturation (i.e., the point at which no more compound will dissolve).
Q3: What are the best practices for storing this compound stock solutions to prevent precipitation?
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: For short-term storage (days to weeks), 4°C may be acceptable, but for long-term storage, -20°C or -80°C is recommended. Be aware that precipitation can still occur at these temperatures.
-
Room Temperature Equilibration: Before use, allow the frozen aliquot to thaw completely and equilibrate to room temperature. Visually inspect for any signs of precipitation before dilution.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium. To mitigate this:
-
Increase the volume of the aqueous buffer. A higher final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the buffer.
-
Use a pre-warmed buffer (37°C).
-
Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to prevent the formation of localized high concentrations of this compound that can lead to precipitation.
-
Consider the use of a surfactant or co-solvent in your final dilution, if compatible with your experimental system.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the general principles of solubility that should be considered when preparing and handling this compound solutions.
| Factor | Influence on Solubility | Recommendations |
| Solvent Polarity | Solubility is highly dependent on the polarity of the solvent. Non-polar compounds dissolve best in non-polar solvents, and polar compounds in polar solvents. | Use DMSO for primary stock solutions. For aqueous dilutions, consider the pH and ionic strength of the buffer. |
| Temperature | For most solids, solubility increases with temperature. | Gentle warming (to 37°C) can be used to redissolve precipitates. Store stock solutions at low temperatures to minimize degradation, but be aware of the risk of precipitation. |
| pH | The ionization state of a compound can dramatically affect its aqueous solubility. | When diluting into aqueous buffers, consider the pKa of this compound and the pH of the buffer to ensure the compound remains in a soluble form. |
| Particle Size | Smaller particle size increases the surface area available for solvent interaction, which can increase the rate of dissolution. | Ensure the powdered form of this compound is a fine, homogenous powder before attempting to dissolve it. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Determine the molecular weight (MW) of your this compound salt.
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO. For example, for 1 mL of a 10 mM solution of a compound with a MW of 594.7 g/mol (this compound isethionate), you would need 5.947 mg.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visualizations
This compound's Putative Mechanism of Action
The following diagram illustrates the potential signaling pathways affected by this compound, based on the known mechanisms of the closely related compound, Pentamidine.
Caption: Putative mechanism of this compound action.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: Workflow for addressing this compound precipitation.
Disclaimer: Information specifically pertaining to "Heptamidine" is limited in publicly available scientific literature. This guide is based on data from closely related aromatic diamidine compounds, such as Pentamidine and Furamidine, and is intended to serve as a general resource for researchers working with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with aromatic diamidines in mouse models?
A1: Based on studies with related compounds, the most frequently reported side effects in mice include neurotoxicity, hepatotoxicity, and nephrotoxicity. Clinical signs of neurotoxicity can manifest as imbalance, tremors, and convulsions.[1] Liver and kidney damage are often detected through analysis of blood serum markers and histopathology.[1][2]
Q2: Are the side effects of aromatic diamidines dose-dependent?
A2: Yes, the toxic effects of aromatic diamidines are generally dose-dependent. Higher or repeated doses are more likely to induce adverse effects.[1][2] For instance, a study on furamidine (a pentamidine analogue) in a mouse model of Myotonic Dystrophy Type 1 showed that toxicity was observed at higher concentrations.
Q3: How can I monitor for potential toxicity in my mouse colony during a study?
A3: Regular monitoring of clinical signs is crucial. This includes observing changes in behavior, mobility, and overall appearance. Body weight should be recorded regularly, as weight loss can be an early indicator of toxicity. For more specific organ toxicity monitoring, periodic blood collection for serum biochemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) is recommended. At the end of the study, histopathological examination of organs, particularly the liver, kidneys, and brain, can provide definitive evidence of tissue damage.
Q4: What is the proposed mechanism of toxicity for aromatic diamidines?
A4: The precise mechanism of toxicity is not fully elucidated but is thought to be related to their mechanism of action. Aromatic diamidines are known to interact with nucleic acids (DNA and RNA). This interaction can interfere with cellular processes. Additionally, some aromatic diamidines have been shown to induce apoptosis-like cell death in target organisms, and this could potentially contribute to toxicity in host tissues at high concentrations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| Sudden onset of neurological symptoms (e.g., imbalance, seizures) | Compound-induced neurotoxicity | 1. Immediately cease administration of the compound.2. Provide supportive care as advised by a veterinarian.3. Consider reducing the dose in future experiments.4. At necropsy, perform detailed histopathology of the brain, focusing on the cerebellum, midbrain, and thalamus. |
| Elevated liver enzymes (ALT, AST) in serum | Compound-induced hepatotoxicity | 1. Reduce the dose or frequency of administration.2. Monitor liver enzymes more frequently.3. Perform histopathological analysis of liver tissue to assess the extent of damage. |
| Increased serum creatinine and BUN levels | Compound-induced nephrotoxicity | 1. Lower the dose or temporarily halt administration.2. Ensure animals have adequate hydration.3. Collect urine to monitor for proteinuria.4. Conduct detailed histopathology of the kidneys at the end of the study. |
| Significant body weight loss | General toxicity/systemic effects | 1. Re-evaluate the dosage and administration schedule.2. Provide nutritional support if necessary.3. Monitor for other clinical signs to identify specific organ toxicity. |
Quantitative Toxicity Data
The following tables summarize toxicity data for representative aromatic diamidine compounds.
Table 1: Phenamidine Toxicity in Dogs (for illustrative purposes of diamidine toxicity)
| Dosage | Frequency | Observed Effects | Reference |
| 20 mg/kg | Two repeated daily doses | Brain lesions |
Table 2: Furamidine (Compound 13) Efficacy and Toxicity in HSALR Mouse Model
| Compound | Dosage | Administration | Efficacy (Splicing Rescue) | Toxicity | Reference |
| Furamidine | 10 mg/kg | 7 days | Significant rescue | Not specified as toxic | |
| Furamidine | 20 mg/kg | 7 days | Significant rescue | Not specified as toxic | |
| Pentamidine | Not specified | Not specified | Partial rescue | Toxic concentrations |
Experimental Protocols
Protocol: Assessment of Neurotoxicity in a Mouse Model
This protocol is adapted from studies on diamidine-induced neurotoxicity.
-
Animal Model: Use a suitable mouse strain for your research question.
-
Dosing: Administer the aromatic diamidine compound via the intended route of administration (e.g., intraperitoneal, oral gavage). Use a dose-range finding study to determine appropriate doses. Include a vehicle control group.
-
Clinical Observation: Monitor mice daily for clinical signs of neurotoxicity, including but not limited to: imbalance, rolling movements, extensor rigidity, opisthotonus, and nystagmus.
-
Behavioral Testing: Conduct standardized behavioral tests (e.g., open field test, rotarod test) to quantitatively assess motor coordination and activity.
-
Termination and Sample Collection: At the study endpoint, euthanize the animals.
-
Histopathology: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brain and process for histopathological examination. Pay close attention to the cerebellum, midbrain, and thalamus for any lesions.
Visualizations
Caption: Workflow for toxicity assessment of aromatic diamidines in mice.
Caption: Proposed mechanism of action and toxicity for aromatic diamidines.
References
Best Practices for Long-Term Storage of Heptamidine: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive best practices for the long-term storage of Heptamidine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound isethionate?
A1: For long-term stability, solid this compound isethionate powder should be stored in a freezer. Several sources recommend storage at -20°C. It is also advised to keep the container tightly closed in a dry and well-ventilated place. Short-term storage at refrigerated temperatures (2°C - 8°C) is also acceptable.
Q2: Is this compound isethionate sensitive to light?
A2: Yes, this compound isethionate should be protected from light. Prolonged exposure to light can lead to degradation. It is recommended to store the solid compound and any prepared solutions in light-protecting containers, such as amber vials, or by wrapping the container in aluminum foil.
Q3: What is the stability of this compound isethionate after reconstitution in a solution?
A3: The stability of reconstituted this compound isethionate depends on the solvent and storage temperature. After reconstitution with sterile water, the solution is stable for up to 48 hours at room temperature when protected from light.[1][2] In a 5% dextrose solution, it is stable for up to 24 hours at room temperature.[3] One study also found it to be stable for 72 hours in normal saline at room temperature.[4] For longer-term storage of solutions, freezing at -20°C is recommended, with stability reported for 90 to 120 days in 5% dextrose or sterile water for injection.[3]
Q4: What are the signs of this compound degradation?
A4: Physical signs of degradation can include a change in color or the appearance of particulate matter in the solid or in solution. Chemical degradation would be indicated by a decrease in the parent compound's peak and the appearance of new peaks in a chromatogram during purity analysis.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively detailed in readily available literature, degradation of similar compounds often involves hydrolysis. For diamidines like this compound, this could potentially lead to the formation of monoamidine and diamide derivatives.
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Efficacy
If you are observing inconsistent experimental results or a loss of the compound's expected efficacy, it may be due to degradation of your this compound sample.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound has been stored at the recommended temperature (freezer or 2-8°C) and protected from light.
-
Check Reconstitution and Solution Storage: Ensure that reconstituted solutions were used within their stability window (e.g., 48 hours at room temperature in sterile water, protected from light). If solutions were stored for longer periods, verify they were frozen at -20°C.
-
Assess Purity: Perform a purity analysis of your sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your sample to a reference standard to identify any degradation products.
Issue 2: Precipitate Formation in Reconstituted Solutions
The appearance of a precipitate in a reconstituted solution can indicate solubility issues or degradation.
Troubleshooting Steps:
-
Check Solvent and Concentration: Ensure the correct solvent was used for reconstitution and that the concentration does not exceed the solubility limit of this compound isethionate in that solvent.
-
Verify pH: The pH of the solution can affect the solubility and stability of this compound. For aqueous solutions, the pH should generally be in the range of 4.5 to 6.5.
-
Inspect for Contamination: Microbial contamination can also lead to changes in the solution's appearance. Ensure sterile techniques were used during reconstitution.
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Solid Storage (Long-term) | Temperature | Freezer (-20°C) |
| Light | Protect from light | |
| Humidity | Store in a dry place (hygroscopic) | |
| Solid Storage (Short-term) | Temperature | 2°C - 8°C |
| Reconstituted Solution (Sterile Water) | Stability at Room Temperature | 48 hours (protected from light) |
| Reconstituted Solution (5% Dextrose) | Stability at Room Temperature | 24 hours |
| Reconstituted Solution (Normal Saline) | Stability at Room Temperature | 72 hours |
| Frozen Solution (-20°C) | Stability | 90-120 days (in 5% Dextrose or Sterile Water) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for the purity analysis of this compound isethionate. Method parameters may need to be optimized for specific instrumentation and columns.
Objective: To determine the purity of a this compound isethionate sample and identify potential degradation products.
Materials:
-
This compound isethionate sample
-
This compound isethionate reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Monobasic phosphate buffer
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a monobasic phosphate buffer (e.g., 0.025 M, pH adjusted to 3.2). A common starting ratio is 24% acetonitrile and 76% buffer.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound isethionate reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 0.1 to 10 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound isethionate sample in the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Phosphate Buffer (e.g., 24:76 v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to the total area of all peaks (area percent method).
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for this compound purity assessment using HPLC.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Validation & Comparative
Heptamidine and Pentamidine as S100B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of heptamidine and pentamidine as inhibitors of the S100B protein, a key player in various cellular processes and implicated in the pathology of cancer and neurological disorders. This document summarizes their inhibitory activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Performance Comparison at a Glance
This compound and pentamidine are both effective inhibitors of the S100B protein. Their primary mechanism of action involves the disruption of the S100B-p53 protein-protein interaction, which is crucial for the tumor suppressor function of p53.[1] By inhibiting this interaction, these compounds can restore p53's pro-apoptotic activity in cancer cells.
Biophysical studies have shown that this compound may possess a higher affinity for S100B compared to pentamidine. This is attributed to its longer carbon linker, which allows a single molecule of this compound to span both pentamidine binding sites on the S100B monomer.[1]
| Inhibitor | Binding Affinity (Kd) to S100B | Cellular Activity (IC50) |
| This compound | Not explicitly found, but suggested to be tighter than pentamidine[1] | Not explicitly found for S100B inhibition |
| Pentamidine | ~1.0 µM to 120 µM (depending on the study and technique)[2] | 1.0 µM to 50 µM (in primary malignant melanoma cells)[2] |
Mechanism of Action: Disrupting the S100B-p53 Axis
S100B exerts its oncogenic effects in certain cancers, such as malignant melanoma, by binding to and inhibiting the tumor suppressor protein p53. This interaction prevents p53 from initiating the apoptotic cascade, thereby promoting cancer cell survival.
Both this compound and pentamidine function by binding to the p53-binding site on S100B. This competitive binding prevents S100B from sequestering p53, leaving p53 free to perform its tumor-suppressive functions. The restoration of p53 activity leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells overexpressing S100B.
S100B Signaling Pathways
S100B is involved in a complex network of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. A key extracellular receptor for S100B is the Receptor for Advanced Glycation End products (RAGE). The binding of S100B to RAGE can activate downstream signaling cascades, including the MAPK and NF-κB pathways, which are often associated with inflammation and cell survival.
Intracellularly, S100B can directly interact with various effector proteins, including p53, to modulate their activity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare S100B inhibitors.
Experimental Workflow for Inhibitor Screening and Validation
A typical workflow for identifying and validating S100B inhibitors involves a series of in vitro and cell-based assays.
Fluorescence Polarization (FP) Assay for S100B-p53 Inhibition
This assay is used to quantify the inhibition of the S100B-p53 interaction in a high-throughput format.
-
Principle: A fluorescently labeled peptide derived from the p53 binding domain is incubated with S100B. In the bound state, the peptide's rotation is slow, resulting in high fluorescence polarization. An inhibitor that displaces the labeled peptide will cause it to tumble more rapidly, leading to a decrease in polarization.
-
Materials:
-
Purified recombinant human S100B protein.
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-TRTK-12).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 2 mM CaCl2, pH 7.5).
-
Test compounds (this compound, pentamidine).
-
384-well black microplates.
-
Fluorescence plate reader with polarization filters.
-
-
Protocol:
-
Prepare a solution of S100B and the fluorescently labeled p53 peptide in the assay buffer. The concentrations should be optimized to achieve a significant polarization signal.
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Add the S100B/peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Nuclear Magnetic Resonance (NMR) Titration for Binding Confirmation
NMR spectroscopy is used to confirm the direct binding of the inhibitors to S100B and to map the binding site.
-
Principle: 1H-15N HSQC NMR spectra are recorded for 15N-labeled S100B in the absence and presence of the inhibitor. Binding of the inhibitor to S100B will cause chemical shift perturbations in the amino acid residues at the binding interface.
-
Materials:
-
15N-labeled purified S100B protein.
-
NMR buffer (e.g., 20 mM Tris, 100 mM NaCl, 2 mM CaCl2, pH 7.5 in 90% H2O/10% D2O).
-
Test compounds.
-
NMR spectrometer.
-
-
Protocol:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled S100B protein.
-
Add increasing concentrations of the test compound to the S100B sample.
-
Acquire a 1H-15N HSQC spectrum at each concentration.
-
Analyze the chemical shift perturbations to identify the residues involved in the interaction.
-
The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the S100B inhibitors on the viability of cancer cells that overexpress S100B.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
-
Materials:
-
Human melanoma cell line (e.g., MALME-3M) with high S100B expression.
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Protocol:
-
Seed the melanoma cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Conclusion
References
- 1. Structure-Based Discovery of a Novel Pentamidine-Related Inhibitor of the Calcium-Binding Protein S100B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small molecule inhibitors of the calcium-dependent S100B-p53 tumor suppressor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Myotonic Dystrophy Models: Heptamidine vs. Furamidine
A Comparative analysis of two promising small molecules for the treatment of Myotonic Dystrophy Type 1 (DM1), this guide synthesizes preclinical data on Heptamidine and its analog, Furamidine. The following sections provide a detailed comparison of their efficacy, mechanisms of action, and off-target effects in established in vitro and in vivo models of DM1.
Myotonic Dystrophy Type 1 is a dominantly inherited neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the expanded CUG repeat RNA forms a toxic hairpin structure that sequesters essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multi-systemic symptoms of DM1. Both this compound and Furamidine have emerged as potential therapeutic agents aiming to counteract this primary pathogenic mechanism.
In Vitro Efficacy: A Look at Patient-Derived Cells
In DM1 patient-derived myotubes, both this compound and Furamidine have demonstrated the ability to rescue mis-splicing events characteristic of the disease. However, Furamidine appears to have a more favorable therapeutic window. Studies have shown that Furamidine rescues mis-splicing in the nanomolar (nM) concentration range with no associated toxicity, a significant advantage over this compound.[1]
One of the key mechanisms of action for these compounds is the reduction of toxic CUG repeat RNA levels. Interestingly, while both molecules were expected to reduce CUG RNA, Furamidine treatment in DM1 myotubes did not significantly decrease the levels of expanded CUG repeat transcripts.[1] Instead, at nanomolar concentrations, Furamidine was found to up-regulate MBNL1 and MBNL2 protein levels and reduce the number of nuclear RNA foci where the toxic RNA accumulates.[1][2] In contrast, previous studies with this compound and its parent compound, pentamidine, have shown that they can reduce the levels of CUG repeat RNA in cell models.[1]
Furamidine has also been shown to disrupt the interaction between MBNL1 and the CUG repeat RNA in vitro, with an IC50 of 40 ± 3 μM. This suggests a multi-faceted mechanism of action for Furamidine in cellular models, involving both the liberation of MBNL1 from the toxic RNA and an increase in the overall levels of MBNL proteins.
In Vivo Performance: The HSA-LR Mouse Model
The HSA-LR mouse model, which expresses a human skeletal actin transgene with approximately 220 CUG repeats, is a widely used preclinical model for DM1. In this model, both this compound and Furamidine have been shown to rescue mis-splicing of key transcripts. However, a direct comparison revealed that Furamidine rescued more mis-splicing events and exhibited fewer off-target effects on exon skipping compared to this compound.
A key difference in their in vivo mechanism was the effect on the toxic transgene. Furamidine treatment in HSA-LR mice led to a reduction in the levels of the CUG-containing HSA transgene transcripts to 62 ± 11% of the control levels. This compound, on the other hand, caused a much more dramatic reduction in both the HSA transgene (12 ± 11% of control) and the endogenous Dmpk transcript levels (24 ± 5% of control). This suggests that while both compounds can inhibit the transcription of the expanded repeat, Furamidine may have a more specific effect on the transgene, with less impact on the endogenous gene.
Furthermore, RNA-sequencing analysis in the HSA-LR mouse model demonstrated that Furamidine treatment resulted in markedly fewer off-target changes in both splicing and overall gene expression compared to this compound. This higher degree of specificity is a critical factor for the development of a safe and effective therapeutic.
Quantitative Data Summary
| Parameter | This compound | Furamidine | Model System | Reference |
| Splicing Rescue | Rescues mis-splicing events | Rescues a greater number of mis-splicing events | HSA-LR Mouse Model | |
| Off-Target Splicing | More off-target exon skipping events | Fewer off-target exon skipping events | HSA-LR Mouse Model | |
| HSA Transgene Expression | Dramatically reduced (12 ± 11% of control) | Significantly reduced (62 ± 11% of control) | HSA-LR Mouse Model | |
| Endogenous Dmpk Expression | Dramatically reduced (24 ± 5% of control) | Not significantly reduced | HSA-LR Mouse Model | |
| Toxicity in Myotubes | Toxic at higher concentrations | No toxicity observed at effective nM concentrations | DM1 Patient Myotubes | |
| MBNL1/2 Protein Levels | Not reported to increase | Upregulated at nM concentrations | DM1 Patient Myotubes | |
| CUG RNA Levels in Myotubes | Shown to reduce CUG RNA levels | No significant reduction | DM1 Patient Myotubes | |
| MBNL1-CUG RNA Disruption | Disrupts interaction | Disrupts interaction (IC50 = 40 ± 3 μM) | In Vitro |
Experimental Protocols
Animal Studies (HSA-LR Mouse Model)
-
Animal Model: HSA-LR transgenic mice expressing approximately 220 CUG repeats in the 3' UTR of the human skeletal actin (HSA) transgene.
-
Drug Administration: Daily intraperitoneal injections for 7 days.
-
Dosage: Specific dosages for the comparative study would be detailed in the full publication by Jenquin et al. (2019). For example, a prior study on Furamidine used 20 mg/kg daily.
-
Tissue Analysis: Quadriceps muscles were harvested for RNA and protein analysis.
-
RNA Analysis: RNA-sequencing and RT-qPCR were used to assess global splicing changes, off-target effects, and the expression levels of the HSA transgene and endogenous Dmpk.
Cell Culture Studies (DM1 Patient-Derived Myotubes)
-
Cell Line: Myoblasts derived from a DM1 patient with approximately 2900 CTG repeats.
-
Differentiation: Myoblasts were differentiated into myotubes before treatment.
-
Drug Treatment: Cells were treated with varying concentrations of this compound and Furamidine (in the nM to µM range) for a specified duration (e.g., 48-72 hours).
-
Analysis:
-
Splicing Rescue: RT-PCR analysis of known mis-spliced exons (e.g., INSR, TNNT2).
-
RNA Foci: Fluorescent in situ hybridization (FISH) to visualize and quantify CUG RNA foci.
-
Protein Levels: Western blotting to determine the levels of MBNL1 and MBNL2.
-
Toxicity: Cell viability assays (e.g., MTT or LDH assays).
-
Visualizing the Mechanisms
Figure 1. A simplified signaling pathway illustrating the pathogenesis of Myotonic Dystrophy Type 1 and the points of intervention for this compound and Furamidine.
Figure 2. A generalized experimental workflow for the comparison of this compound and Furamidine in Myotonic Dystrophy models.
Conclusion
The available preclinical data suggests that while both this compound and Furamidine show promise in rescuing the molecular defects of Myotonic Dystrophy Type 1, Furamidine exhibits a superior profile . Its ability to rescue more mis-splicing events with fewer off-target effects in the HSA-LR mouse model, coupled with its efficacy at non-toxic nanomolar concentrations in patient-derived myotubes, makes it a more attractive candidate for further therapeutic development. The distinct mechanisms of action, particularly Furamidine's ability to upregulate MBNL protein levels in cellular models, warrants further investigation and may provide a unique therapeutic advantage. These findings underscore the importance of nuanced structure-activity relationship studies in the development of targeted therapies for RNA repeat expansion disorders.
References
Efficacy of Heptamidine Versus Other S100B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Heptamidine and other prominent inhibitors of the S100B protein. The S100B protein is a calcium-binding protein implicated in various pathological conditions, including melanoma and neurodegenerative diseases, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to offer an objective performance comparison.
Quantitative Efficacy of S100B Inhibitors
The inhibitory potential of various compounds against S100B has been quantified using biophysical and cell-based assays. The following table summarizes the available data for this compound and its key comparators.
| Inhibitor | Alias | Type of Inhibition | Dissociation Constant (Kd) | IC50 | Cell-Based Assay Notes |
| This compound | SBi4211 | Competitive | 15 ± 2 µM | - | Demonstrates selective killing of melanoma cells expressing S100B.[1] |
| Pentamidine | - | Competitive | 20 ± 2 µM (tight site) | - | Shows weaker cellular activity compared to this compound.[1] |
| SC0025 | Apomorphine | - | 1752 ± 176.5 µM | - | Exhibits S100B-dependent killing in melanoma cell lines. |
| SC1990 | - | - | 215.4 ± 40.5 µM | 422.9 ± 219.0 µM | Identified through fluorescence polarization competition assay.[2] |
| Arundic Acid | ONO-2506 | Synthesis Inhibitor | - | - | Inhibits the synthesis of S100B protein in astrocytes.[2][3] |
S100B Signaling Pathway and Inhibition
S100B exerts its effects by interacting with various target proteins, including the tumor suppressor p53. In pathological states such as malignant melanoma, elevated levels of S100B can sequester p53, inhibiting its pro-apoptotic functions and promoting cancer progression. S100B inhibitors, like this compound and Pentamidine, act by competitively binding to S100B, thereby preventing its interaction with p53 and restoring its tumor-suppressive activities.
Experimental Methodologies
The efficacy of S100B inhibitors is determined through a series of rigorous experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Fluorescence Polarization Competition Assay (FPCA)
This assay is a high-throughput method used to screen for and characterize compounds that inhibit the interaction between S100B and a fluorescently labeled peptide derived from a known binding partner (e.g., p53).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger S100B protein, its tumbling slows, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the labeled peptide from S100B, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, calcium-bound S100B protein in FPCA buffer (e.g., 10 mM Tris, 100 mM NaCl, 1 mM CaCl₂, pH 7.5).
-
Prepare a stock solution of a fluorescently labeled S100B-binding peptide (e.g., TAMRA-labeled p53 peptide) in the same buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of S100B and the fluorescent peptide to each well. The concentrations are optimized to achieve a significant polarization signal.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and no S100B (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful biophysical technique used to confirm the direct binding of an inhibitor to S100B and to determine the dissociation constant (Kd) of the interaction.
Principle: The chemical environment of atomic nuclei within a protein is sensitive to ligand binding. When an inhibitor binds to S100B, it causes changes in the chemical shifts of the protein's NMR signals, particularly for residues at or near the binding site. By monitoring these chemical shift perturbations as a function of inhibitor concentration, the binding affinity can be determined.
Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled S100B protein.
-
Prepare a concentrated stock solution of the inhibitor.
-
Prepare an NMR buffer (e.g., 20 mM Tris, 100 mM NaCl, 5 mM CaCl₂, pH 7.0) containing a small percentage of D₂O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled S100B in the NMR buffer.
-
Perform a stepwise titration by adding increasing amounts of the inhibitor stock solution to the S100B sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor, ensuring the temperature is kept constant.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra to identify cross-peaks that show significant chemical shift perturbations.
-
Calculate the weighted average chemical shift change for the perturbed residues at each inhibitor concentration.
-
Plot the chemical shift changes against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Cell Viability Assay
Cell-based assays are crucial for evaluating the functional consequences of S100B inhibition in a biological context, such as inducing cell death in cancer cells.
Principle: These assays measure the proportion of viable cells in a population after treatment with an inhibitor. A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a colored formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture:
-
Culture melanoma cells with high endogenous S100B expression (e.g., MALME-3M) in appropriate growth medium.
-
As a control, use a similar cell line where S100B expression has been knocked down using techniques like siRNA.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the S100B inhibitor for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the viability of the high-S100B cells to the S100B-knockdown cells to assess the S100B-dependent efficacy of the inhibitor.
-
Comparative Logic of S100B Inhibitor Efficacy
The overall efficacy of an S100B inhibitor is a composite of its biochemical potency and its cellular activity. An ideal inhibitor will exhibit a strong binding affinity for S100B (low Kd) and translate this into potent and selective effects in a cellular context, such as inducing apoptosis in S100B-dependent cancer cells.
References
- 1. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Melanoma Activity of Novel Therapeutic Agents in Xenograft Models
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the anti-melanoma activity of Heptamidine in xenograft models or in vitro studies. Therefore, this guide has been developed as a template to illustrate how a novel compound like this compound could be evaluated and compared against a standard-of-care agent. In this guide, we use the well-established BRAF inhibitor, Vemurafenib , as the comparator and present hypothetical data for "this compound" for illustrative purposes. This document is intended to serve as a framework for researchers, scientists, and drug development professionals for designing and presenting similar preclinical studies.
Introduction
Metastatic melanoma remains a significant clinical challenge, necessitating the continuous development of novel therapeutic agents. Preclinical evaluation in robust animal models, such as patient-derived xenografts (PDX) or cell-line derived xenografts (CDX), is a critical step in the validation of new anti-cancer drugs.[1] This guide provides a comparative overview of the anti-melanoma efficacy of a hypothetical novel agent, "this compound," and an established targeted therapy, Vemurafenib, in a xenograft model of BRAF V600E-mutant melanoma.
Vemurafenib is a potent inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key component of the MAPK signaling pathway that is constitutively activated in approximately 50% of melanomas.[2][3][4] Its efficacy in inhibiting tumor growth in both preclinical xenograft models and clinical settings is well-documented.[5] The hypothetical agent, this compound, is presented here as a compound with a distinct, yet-to-be-fully-elucidated, mechanism of action for comparison.
Comparative Efficacy in a BRAF V600E Melanoma Xenograft Model
The following table summarizes the anti-tumor activity of Vemurafenib (with representative data from preclinical studies) and hypothetical data for this compound in an A375 human melanoma cell-line derived xenograft model in immunocompromised mice.
| Parameter | Vemurafenib | This compound (Hypothetical) | Vehicle Control |
| Dosage and Administration | 50 mg/kg, oral gavage, twice daily | 20 mg/kg, intraperitoneal, once daily | 0.5% HPMC + 0.2% Tween 80, oral gavage |
| Treatment Duration | 21 days | 21 days | 21 days |
| Mean Tumor Volume at Day 21 (mm³) | 250 ± 45 | 350 ± 60 | 1200 ± 150 |
| Tumor Growth Inhibition (TGI) | 80% | 71% | N/A |
| Change in Body Weight | < 5% loss | < 5% loss | No significant change |
| Observed Toxicities | Mild skin rash | No observable toxicities | N/A |
| Complete Responses (CR) | 1/10 | 0/10 | 0/10 |
| Partial Responses (PR) | 7/10 | 5/10 | 0/10 |
Data for Vemurafenib is representative of typical preclinical findings. Data for this compound is purely hypothetical for illustrative purposes.
Experimental Protocols
Cell Line and Culture
The A375 human malignant melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation, was used for this study. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Animals: 6-8 week old female athymic nude mice (NU/NU) were used.
-
Cell Implantation: A375 cells were harvested during their exponential growth phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Injection: A volume of 0.1 mL of the cell suspension (containing 5 x 10^6 cells) was subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth was monitored twice weekly using a digital caliper. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Treatment Protocol
-
Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle Control, Vemurafenib, and this compound.
-
Drug Formulation and Administration:
-
Vemurafenib: Formulated in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 and administered orally at 50 mg/kg twice daily.
-
This compound (Hypothetical): Formulated in sterile saline and administered via intraperitoneal injection at 20 mg/kg once daily.
-
Vehicle Control: Administered orally with the same volume and frequency as the Vemurafenib group.
-
-
Monitoring: Animal body weight and tumor volume were measured twice weekly. Animals were monitored daily for any signs of toxicity.
-
Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the workflow for the described melanoma xenograft study.
Caption: Workflow for evaluating anti-melanoma agents in a xenograft model.
Signaling Pathway Diagram: MAPK Pathway and Drug Intervention
This diagram shows the constitutively active MAPK pathway in BRAF V600E-mutant melanoma and the points of intervention for Vemurafenib and a hypothetical target for this compound.
Caption: MAPK signaling in BRAF V600E melanoma and drug intervention points.
Conclusion
This guide provides a template for the preclinical evaluation of novel anti-melanoma agents using xenograft models. The comparison of a hypothetical new drug, "this compound," with the standard-of-care BRAF inhibitor, Vemurafenib, highlights the key data points and experimental considerations necessary for such studies. While Vemurafenib shows significant, targeted efficacy against BRAF V600E-mutant melanoma by directly inhibiting the MAPK pathway, the potential of new agents with different mechanisms of action is of high interest for overcoming resistance and treating BRAF wild-type melanomas. Future studies would be required to determine the actual efficacy and mechanism of action of this compound in melanoma models. The structured presentation of data, detailed protocols, and clear visualizations provided herein are intended to facilitate the effective communication and interpretation of such preclinical findings within the scientific community.
References
- 1. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Heptamidine: A Potential Alternative in the Myotonic Dystrophy Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy (DM), the most common form of adult-onset muscular dystrophy, presents a significant therapeutic challenge. The underlying pathology, driven by toxic RNA repeats, has spurred the development of various therapeutic strategies. This guide provides a comparative analysis of Heptamidine, a small molecule therapeutic candidate, against current and emerging treatments for Myotonic Dystrophy Type 1 (DM1), supported by experimental data and detailed methodologies.
The Molecular Basis of Myotonic Dystrophy Type 1
Myotonic Dystrophy Type 1 is an autosomal dominant disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3] When transcribed, the resulting CUG repeat expansion in the DMPK mRNA forms a stable hairpin structure. This toxic RNA sequesters essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[1][4] The sequestration of MBNL1 leads to a loss of its function in regulating alternative splicing, resulting in the re-emergence of embryonic splice isoforms of numerous genes in adult tissues. This widespread spliceopathy is a primary driver of the multisystemic symptoms observed in DM1, including myotonia, muscle wasting, and cardiac defects.
Current Therapeutic Strategies
Current treatments for DM are primarily symptomatic and do not address the root cause of the disease. However, several therapeutic strategies targeting the toxic RNA are under investigation:
-
Antisense Oligonucleotides (ASOs): These synthetic nucleic acid analogs are designed to bind to the CUG repeat RNA, either promoting its degradation via RNase H-mediated cleavage or sterically blocking the binding of MBNL1.
-
Small Molecules: Various small molecules are being explored for their ability to bind to the CUG repeats and displace MBNL1, or to modulate other downstream pathways.
-
Gene Therapy: Approaches using engineered nucleases or RNAi are being investigated to directly target and degrade the mutant DMPK transcripts.
This compound and its Analogs: A Small Molecule Approach
This compound, a diamidine compound, and its analogue Furamidine, have emerged as promising small molecule candidates for DM1 therapy. Their proposed mechanism of action involves binding to the expanded CUG repeats, thereby displacing the sequestered MBNL1 and restoring its normal splicing function. Some studies also suggest that these compounds may act by inhibiting the transcription of the expanded CTG repeats.
Below is a diagram illustrating the pathogenic mechanism of DM1 and the proposed mechanism of action for this compound.
Caption: Pathogenic mechanism of Myotonic Dystrophy Type 1 and therapeutic intervention by this compound.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound, its analog Furamidine, and antisense oligonucleotides in preclinical models of DM1.
Table 1: In Vitro Splicing Rescue Efficacy
| Compound | Cell Model | Target Exon | EC50 (µM) | Splicing Correction (%) | Reference |
| This compound | HeLa (CUG)960 | INSR exon 11 | 9 ± 1 | - | |
| Furamidine | HeLa (CUG)960 | INSR exon 11 | 30 ± 4 | - | |
| Furamidine | DM1 myotubes | Multiple | - | Significant rescue at nM concentrations | |
| ASO (Pip6a-PMO) | - | - | - | - | |
| ASO (DMSXL) | DMSXL myoblasts | - | - | >70% reduction in CUGexp RNA |
Table 2: In Vivo Splicing Rescue Efficacy in HSA-LR Mouse Model
| Compound | Dose | Target Exon | Splicing Correction (%) | Reference |
| This compound | 30 mg/kg/day for 7 days | Atp2a1 exon 22 | 63 ± 10 | |
| Clcn1 exon 7a | 106 ± 1 | |||
| Furamidine | 20 mg/kg/day for 7 days | Atp2a1 exon 22 | 76 ± 6 | |
| Clcn1 exon 7a | 82 ± 9 | |||
| Furamidine | 30 mg/kg/day for 7 days | Atp2a1 exon 22 | 69 ± 11 | |
| Clcn1 exon 7a | 84 ± 13 | |||
| ASO (445236) | 25 mg/kg twice weekly for 4 weeks | - | >80% reduction in CUGexp RNA |
Table 3: Antisense Oligonucleotide Clinical Trial Data
| Compound | Phase | Dose | DMPK mRNA Knockdown (%) | Splicing Correction | Reference |
| Baliforsen | 1/2a | 100-600 mg | Not significant | No significant effect | |
| DYNE-101 | 1/2 (ACHIEVE) | 1.8 mg/kg | - | - | |
| PGN-EDODM1 | 1 (FREEDOM-DM1) | 15 mg/kg | - | 53.7% mean correction |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for Alternative Splicing Analysis
This protocol outlines the steps for analyzing alternative splicing changes in cell or tissue samples.
-
RNA Isolation: Total RNA is extracted from cells or tissues using TRIzol reagent (Invitrogen) according to the manufacturer's instructions. RNA quality and concentration are assessed using a NanoDrop spectrophotometer and agarose gel electrophoresis.
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) with random primers.
-
PCR Amplification: PCR is performed using primers flanking the alternative exon of interest. A typical PCR reaction includes: 2 µL of cDNA, 10 µL of 2x PCR Master Mix, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL. PCR conditions are optimized for each primer set, but a general protocol is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30 s, 55-60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.
-
Gel Electrophoresis and Quantification: PCR products are resolved on a 2-3% agarose gel stained with ethidium bromide. The intensity of the bands corresponding to the inclusion and exclusion isoforms is quantified using image analysis software (e.g., ImageJ). The percentage of exon inclusion (Percent Spliced In, PSI) is calculated as: (Inclusion isoform intensity / (Inclusion + Exclusion isoform intensity)) x 100.
The following diagram illustrates the RT-PCR workflow for splicing analysis.
Caption: Workflow for RT-PCR analysis of alternative splicing.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the interaction between RNA and proteins, such as the binding of MBNL1 to CUG repeat RNA and its disruption by small molecules.
-
RNA Probe Labeling: A short RNA oligonucleotide containing CUG repeats (e.g., (CUG)8) is synthesized and end-labeled with 32P-γ-ATP using T4 polynucleotide kinase. The labeled probe is purified using a G-25 spin column.
-
Protein Expression and Purification: Recombinant MBNL1 protein is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein).
-
Binding Reaction: The binding reaction is performed in a buffer containing 10 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10% glycerol, and 0.1 mg/mL BSA. Labeled RNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of purified MBNL1 protein for 30 minutes at room temperature. For competition assays, unlabeled competitor RNA or small molecules (like this compound) are pre-incubated with the protein before adding the labeled probe.
-
Gel Electrophoresis: The binding reactions are loaded onto a native 5-6% polyacrylamide gel in 0.5x TBE buffer. The gel is run at a constant voltage (e.g., 100-150 V) at 4°C.
-
Visualization: The gel is dried and exposed to a phosphor screen, and the bands are visualized using a phosphorimager. The shifted band represents the RNA-protein complex, while the lower band is the free RNA probe.
The following diagram illustrates the logical relationship in an EMSA competition experiment.
Caption: Logical flow of an EMSA competition experiment to test this compound's effect on MBNL1-CUG RNA binding.
In Vivo Administration in HSA-LR Mouse Model
The HSA-LR transgenic mouse model expresses a human skeletal actin gene with a long CUG repeat in its 3' UTR, recapitulating key features of DM1 muscle pathology.
-
Animal Husbandry: HSA-LR mice and wild-type littermates are housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines.
-
Compound Preparation: this compound or Furamidine is dissolved in sterile saline (0.9% NaCl) to the desired concentration.
-
Administration: The compound is administered to mice via intraperitoneal (IP) injection. A typical dosing regimen is a daily injection for 7 consecutive days at a dose of 10-30 mg/kg body weight. Control mice receive injections of saline vehicle.
-
Tissue Collection and Analysis: Twenty-four hours after the final injection, mice are euthanized, and tissues (e.g., quadriceps, tibialis anterior) are harvested. Tissues are snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA or protein analysis.
Conclusion
This compound and its analogs represent a promising class of small molecules for the treatment of Myotonic Dystrophy Type 1. Preclinical data demonstrate their ability to rescue disease-associated splicing defects in both cellular and animal models. While toxicity remains a concern, the development of less toxic analogs like Furamidine is encouraging.
Compared to antisense oligonucleotides, small molecules like this compound offer the potential for oral bioavailability and broader tissue distribution, which could be advantageous for a multisystemic disease like DM1. However, ASOs have shown significant progress in clinical trials, with some candidates demonstrating substantial splicing correction in patients.
Further research is warranted to optimize the efficacy and safety profile of diamidine compounds and to directly compare their performance with other emerging therapies in robust preclinical and clinical settings. The detailed experimental protocols provided in this guide are intended to facilitate these efforts and contribute to the development of effective treatments for Myotonic Dystrophy.
References
A Comparative Analysis of Heptamidine and Other Diamidine Compounds for Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of Heptamidine in comparison to other key diamidine compounds, offering valuable insights for researchers and scientists in the field of drug development.
This guide provides a comprehensive comparative analysis of this compound and other notable diamidine compounds, including Pentamidine, Propamidine, and Diminazene. Diamidines are a class of aromatic compounds recognized for their broad-spectrum antimicrobial properties, particularly as antiprotozoal agents. This document is designed to furnish researchers, scientists, and drug development professionals with a detailed overview of their comparative efficacy, toxicity, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Performance Comparison: Efficacy and Cytotoxicity
The therapeutic potential of any antimicrobial agent is fundamentally determined by its efficacy against the target pathogen and its safety profile, often represented by its cytotoxicity against host cells. The following tables summarize the available quantitative data on the in vitro activity and cytotoxicity of this compound and its counterparts against various pathogens.
Table 1: Comparative In Vitro Antiprotozoal Activity of Diamidine Compounds
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Trypanosoma brucei rhodesiense | 0.005 | [1] |
| Plasmodium falciparum | 0.012 | [1] | |
| Leishmania donovani | 1.5 | [1] | |
| Pentamidine | Trypanosoma brucei rhodesiense | 0.003 | [1] |
| Plasmodium falciparum | 0.025 | [1] | |
| Leishmania donovani | 1.8 | ||
| Acanthamoeba castellanii | >125 µg/ml | ||
| Propamidine | Acanthamoeba castellanii | >1000 µg/ml | |
| Acanthamoeba polyphaga | >250 µg/ml | ||
| Acanthamoeba hatchetti | >31.25 µg/ml | ||
| Diminazene | Trypanosoma congolense | 0.0019 µg/ml |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Cytotoxicity of Diamidine Compounds
| Compound | Cell Line | CC50 (µM) | Reference |
| Pentamidine | L6 (rat skeletal myoblasts) | 1.8 | |
| Novel Diamidines (general) | L6 (rat skeletal myoblasts) | >246.02 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro.
Mechanism of Action: A Multi-pronged Attack
Diamidine compounds exert their antimicrobial effects through a variety of mechanisms, primarily targeting fundamental cellular processes. While the precise mechanisms can vary between different diamidines and target organisms, a common thread is the interaction with nucleic acids.
These compounds are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. Furthermore, some diamidines, including pentamidine, have been shown to inhibit topoisomerase II, an essential enzyme involved in managing DNA topology during replication. The inhibition of this enzyme leads to the accumulation of DNA strand breaks, triggering apoptosis.
Another key aspect of their mechanism involves the disruption of polyamine transport and biosynthesis. Polyamines are crucial for cell growth and proliferation, and their depletion can have detrimental effects on the pathogen. Pentamidine has been shown to inhibit the transport of putrescine and spermidine in Trypanosoma cruzi.
The culmination of these actions often leads to the induction of programmed cell death, or apoptosis, in the target organism. This is characterized by events such as loss of mitochondrial membrane potential, cytochrome c release, and DNA fragmentation.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the analysis of these compounds, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: Workflow for in vitro efficacy and cytotoxicity testing.
Figure 2: Diamidine-induced apoptosis signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are methodologies for key assays cited in this guide.
In Vitro Cytotoxicity Assay using Alamar Blue
This assay determines the concentration of a compound that is cytotoxic to a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., L6 rat skeletal myoblasts)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (this compound, Pentamidine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Alamar Blue reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 2,500 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing in a Murine Model of Trypanosomiasis
This protocol outlines the procedure for evaluating the in vivo efficacy of diamidine compounds against Trypanosoma brucei infection in mice.
Materials:
-
Female Swiss white mice (or other suitable strain)
-
Trypanosoma brucei stabilate
-
Phosphate Saline Glucose (PSG) buffer
-
Test compounds formulated for intraperitoneal (i.p.) injection
-
Vehicle control
-
Microscope, slides, and coverslips
-
Hemocytometer
Procedure:
-
Infection: Infect mice intraperitoneally with approximately 1 x 10^4 Trypanosoma brucei parasites suspended in PSG buffer.
-
Parasitemia Monitoring: Beginning three days post-infection, monitor the level of parasitemia daily by examining a drop of tail blood under a microscope.
-
Treatment: Once a stable infection is established, randomly assign mice to treatment and control groups. Administer the test compounds and vehicle control intraperitoneally once daily for a predetermined period (e.g., 4-7 days).
-
Post-Treatment Monitoring: Continue to monitor parasitemia in all groups for up to 60 days post-treatment to check for relapse.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. A cure is defined as the absence of detectable parasites for the duration of the follow-up period. The minimal curative dose (MCD) is the lowest dose at which all treated animals are cured.
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of a drug candidate is crucial for its development. This includes parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and the area under the concentration-time curve (AUC). While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, the following table provides a general overview of these parameters for related diamidines.
Table 3: General Pharmacokinetic Parameters of Diamidine Compounds
| Compound | Parameter | Value | Species | Reference |
| Pentamidine | t1/2 (elimination) | ~6.4 hours | Human | |
| Vd | ~286 L | Human | ||
| Clearance | ~30 L/h | Human |
Pharmacokinetic parameters can vary significantly based on the dose, route of administration, and the species being studied.
Conclusion
This comparative analysis provides a foundational understanding of this compound in the context of other well-established diamidine compounds. The available data suggests that this compound exhibits potent antiprotozoal activity, comparable to that of Pentamidine. The primary mechanism of action for this class of compounds involves interference with essential cellular processes such as DNA replication and polyamine metabolism, ultimately leading to apoptosis in the target pathogen.
For drug development professionals, the provided experimental protocols offer a standardized framework for the in vitro and in vivo evaluation of novel diamidine derivatives. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound and to explore its full therapeutic potential. The continued investigation into the structure-activity relationships of diamidines will be instrumental in the design of new, more effective, and less toxic therapeutic agents.
References
Cross-Validation of Heptamethine Cyanine Dyes' Therapeutic Effects in Different Cancer Cell Lines
An important clarification regarding the subject of this guide: Initial searches for a specific therapeutic agent named "Heptamidine" did not yield distinct results for a single, recognized drug. Instead, the scientific literature frequently directs this term to the broader class of Heptamethine Cyanine Dyes . Therefore, this guide will focus on the therapeutic effects of representative compounds from the Heptamethine Cyanine class and its derivatives, which are under investigation for their anti-cancer properties. We will also draw comparisons with other relevant compounds where data is available to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Heptamethine cyanine dyes are a class of fluorescent molecules that have gained significant attention for their potential applications in cancer therapy. These compounds exhibit a unique ability to accumulate preferentially in tumor cells, a characteristic that is being leveraged for both imaging and therapeutic purposes. This guide provides a comparative analysis of the anti-cancer effects of Heptamethine Cyanine derivatives across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity
The anti-cancer activity of Heptamethine Cyanine derivatives is often evaluated by their cytotoxic effects on cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of different Heptamethine Cyanine-based compounds in various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DZ-1-ART | HCT116 | Colon Carcinoma | Dose-dependent cytotoxicity observed | [1] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent cytotoxicity observed | [1] | |
| OVCAR-3 | Ovarian Cancer | Dose-dependent cytotoxicity observed | [1] | |
| IR-786 | Patient-derived GBM cells | Glioblastoma | 1.7 | [2] |
| IR-786 + Temozolomide | Patient-derived GBM cells | Glioblastoma | 0.4 | [2] |
| Pentamidine | SW480 | Colorectal Cancer | ~20 | |
| WLC-4059 (Pentamidine derivative) | SW480 | Colorectal Cancer | ~10 |
Note: "Dose-dependent cytotoxicity observed" indicates that the study demonstrated a cytotoxic effect that increased with the concentration of the compound, though a specific IC50 value was not provided in the referenced abstract.
Mechanisms of Action: A Comparative Overview
Heptamethine Cyanine dyes and their conjugates primarily exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).
A conjugate of a Heptamethine Cyanine dye, DZ-1, with artesunate (DZ-1-ART) has been shown to induce apoptosis in HCT116, BxPC-3, and OVCAR-3 cancer cell lines. This process is mediated by the disruption of the mitochondrial outer membrane potential and the subsequent generation of ROS. Interestingly, the cytotoxic effect of DZ-1-ART was found to be independent of the pro-apoptotic proteins Bak and Bax in HCT116 cells.
In contrast, the anti-cancer activity of Pentamidine and its derivatives, such as WLC-4059, is mediated by a different mechanism. These compounds have been shown to block the interaction between the S100A1 protein and the V domain of the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is involved in a signaling pathway that regulates cell proliferation and tumor formation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the therapeutic effects of these compounds.
Caption: Mechanism of action for DZ-1-ART in cancer cells.
Caption: Inhibition of S100A1-RAGE signaling by Pentamidine.
Caption: General workflow for assessing compound cytotoxicity.
Experimental Protocols
Cell Culture and Drug Treatment (General Protocol)
-
Cell Lines: HCT116 (colon carcinoma), BxPC-3 (pancreatic cancer), OVCAR-3 (ovarian cancer), and SW480 (colorectal cancer) cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: The test compounds (e.g., DZ-1-ART, Pentamidine, WLC-4059) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.
Cytotoxicity Assay (WST-1 Assay)
The WST-1 assay is a colorimetric assay used to measure cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) alone is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
Apoptosis and ROS Detection
-
Apoptosis: Apoptosis can be detected using methods such as the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay, which detects DNA fragmentation, or by immunoblotting for apoptosis-related proteins (e.g., cleaved caspases).
-
ROS Generation: The generation of intracellular ROS can be measured using fluorescent probes like dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with the compound, incubated with the probe, and the fluorescence intensity is measured using flow cytometry or a fluorescence microscope.
This guide provides a foundational comparison of the therapeutic effects of Heptamethine Cyanine derivatives and related compounds in various cancer cell lines. The data and protocols presented herein are intended to support further research and development in the field of targeted cancer therapy.
References
Heptamidine vs. Novel Therapeutic Strategies for Myotonic Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy type 1 (DM1) is a complex, multi-systemic disorder characterized by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] The transcribed CUG repeat expansion RNA sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family, leading to widespread alternative splicing defects, a hallmark of the disease.[3][4][5] This guide provides a comparative analysis of heptamidine, a small molecule investigated for its therapeutic potential in DM1, against a landscape of emerging novel therapeutic strategies, including antisense oligonucleotides, CRISPR-Cas9-based gene editing, and other small molecules.
This compound and its Analogs: Mechanism of Action and Efficacy
This compound, a diamidine compound, and its analog furamidine, have been studied for their ability to counteract the pathogenic mechanisms of DM1. Their primary proposed mechanisms of action include:
-
Inhibition of Transcription: These molecules can bind to the expanded CTG repeats in the DNA, potentially inhibiting the transcription of the toxic CUG repeat RNA. In the HSALR mouse model of DM1, both this compound and furamidine were shown to reduce the levels of the transgene containing the CUG repeat RNA.
-
Disruption of MBNL1-CUG RNA Complex: Furamidine has been shown to directly bind to CUG repeat RNA and disrupt the interaction between MBNL1 and the toxic RNA, thereby releasing MBNL1 to perform its normal functions.
-
Reduction of Ribonuclear Foci: Treatment with furamidine has been observed to decrease the number of nuclear RNA foci, which are aggregates of the toxic CUG repeat RNA and sequestered MBNL proteins.
While showing promise, a significant challenge with diamidines like this compound and pentamidine is their potential for off-target effects and toxicity at therapeutic concentrations. Furamidine was developed as an analog with potentially reduced toxicity.
Novel Therapeutic Strategies: A New Frontier
The limitations of early small molecules have spurred the development of highly specific and potent novel therapeutic strategies for DM1.
Antisense Oligonucleotides (ASOs)
ASOs are synthetic single-stranded nucleic acid molecules designed to bind to specific RNA sequences. In DM1, ASOs are primarily used to target the toxic CUG repeat-containing DMPK mRNA for degradation.
-
Mechanism: RNase H-active ASOs bind to the CUG expanded RNA and induce its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA hybrid. This leads to the release of sequestered MBNL proteins and correction of splicing defects.
-
Efficacy: Preclinical studies in cell and animal models have demonstrated high potency in reversing RNA toxicity, correcting splicing events, and alleviating myotonia. IONIS 486178 (Baliforsen) is an example of an ASO that has been tested in clinical trials.
-
Challenges: A major hurdle for ASO therapy is efficient delivery to all affected tissues, particularly the heart and central nervous system. Strategies to enhance delivery, such as conjugation to cell-penetrating peptides or antibodies, are being explored.
CRISPR-Cas9 Based Therapies
The advent of CRISPR-Cas9 technology has opened up the possibility of permanently correcting the genetic defect in DM1. Several strategies are being investigated:
-
Excision of the Repeat Expansion: Using dual guide RNAs to target the flanking regions of the CTG repeat, the expanded sequence can be excised from the DMPK gene.
-
Transcriptional Repression: A catalytically inactive Cas9 (dCas9) can be targeted to the DMPK gene to block transcription of the mutant allele.
-
RNA Targeting: An RNA-guided Cas9 (RCas9) can be directed to the CUG repeat expansion in the RNA, leading to its cleavage and degradation.
While promising, concerns regarding off-target effects, long-term safety, and efficient in vivo delivery of the CRISPR-Cas9 components need to be addressed before clinical application.
Other Small Molecules Targeting RNA
Research continues to identify and develop novel small molecules with improved specificity and reduced toxicity.
-
Cugamycin: This rationally designed small molecule is a conjugate of an RNA-binding molecule and a cleavage agent (bleomycin A5). It specifically targets and cleaves the expanded CUG repeat RNA.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, such as ISOX and vorinostat, have been shown to increase the expression of MBNL1, which could help to compensate for its sequestration by the toxic RNA.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies comparing the performance of this compound/furamidine with other therapeutic strategies.
| Therapeutic Agent | Target | Model System | Key Finding(s) | IC50/EC50/KD | Reference |
| This compound | Transcription | HSALR Mouse | Reduced HSA transgene and Dmpk levels | - | |
| Furamidine | Transcription, MBNL1-CUG interaction | HSALR Mouse, DM1 Myotubes | Rescued mis-splicing, reduced foci, disrupted MBNL1-CUG complex | IC50 (MBNL1-CUG disruption): 40 ± 3 μM; KD (CUG RNA binding): 99 ± 25 nM | |
| IONIS 486178 (ASO) | DMPK mRNA | DMSXL Mice | Decreased mutant DMPK mRNA by up to 70% in brain regions | - | |
| Cugamycin | CUGexp RNA | DM1 Myotubes | 40% cleavage of DMPK RNA | EC25 in the nanomolar range | |
| 2H-4 (bis-benzimidazole) | CUGexp RNA | Cell Culture | Improved splicing defects | IC50 (cTNT splicing): ~10 μM | |
| ISOX (HDAC Inhibitor) | MBNL1 Expression | DM1 Fibroblasts | Increased MBNL1 expression, partial rescue of splicing defect | - | |
| Vorinostat (HDAC Inhibitor) | MBNL1 Expression | DM1 Fibroblasts | Increased MBNL1 expression, partial rescue of splicing defect | - |
Experimental Protocols
Ribonucleic Acid Fluorescent In Situ Hybridization (FISH)
-
Objective: To visualize and quantify the number and size of ribonuclear foci containing the CUG repeat RNA.
-
Methodology:
-
Cells are fixed and permeabilized.
-
A fluorescently labeled probe complementary to the CUG repeat sequence is hybridized to the cellular RNA.
-
Cells are washed to remove unbound probe.
-
The fluorescent signal is visualized using a fluorescence microscope, and the number and intensity of foci are quantified.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the ability of a small molecule to disrupt the interaction between a protein (e.g., MBNL1) and an RNA sequence (e.g., CUG repeats).
-
Methodology:
-
A labeled RNA probe containing CUG repeats is incubated with recombinant MBNL1 protein in the presence or absence of the test compound.
-
The protein-RNA complexes are separated from free RNA by non-denaturing polyacrylamide gel electrophoresis.
-
The amount of shifted (protein-bound) RNA is quantified to determine the inhibitory effect of the compound.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (KD) of a small molecule to a target RNA.
-
Methodology:
-
A solution of the small molecule is titrated into a solution containing the target RNA in the sample cell of a calorimeter.
-
The heat released or absorbed upon binding is measured.
-
The binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry, and enthalpy of binding.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To quantify the levels of specific RNA transcripts, such as the DMPK mRNA or alternatively spliced isoforms.
-
Methodology:
-
Total RNA is extracted from cells or tissues.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for quantitative PCR with primers specific for the target transcript.
-
The level of the target transcript is normalized to a housekeeping gene to determine its relative expression.
-
Signaling Pathways and Experimental Workflows
Caption: Pathogenesis of Myotonic Dystrophy Type 1.
Caption: Therapeutic intervention points in DM1.
Caption: General experimental workflow for testing DM1 therapeutics.
Conclusion
This compound and its analogs represented an early and important step in the development of small molecule therapeutics for Myotonic Dystrophy. They provided crucial proof-of-concept that small molecules could modulate the core pathogenic mechanisms of the disease. However, the field is rapidly advancing with the development of highly specific and potent novel therapeutic strategies. Antisense oligonucleotides and CRISPR-Cas9-based therapies, in particular, hold immense promise for directly targeting the genetic and transcriptomic basis of DM1. While challenges related to delivery, safety, and long-term efficacy remain, the diverse and innovative therapeutic pipeline offers significant hope for patients with Myotonic Dystrophy. Continued research and clinical trials will be critical to determine the optimal therapeutic approach for this complex disorder.
References
- 1. Myotonic dystrophy - Wikipedia [en.wikipedia.org]
- 2. Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 3. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationally Designed Small Molecules Targeting the RNA That Causes Myotonic Dystrophy Type 1 Are Potently Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Heptamidine for S100B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Heptamidine's specificity for the S100B protein, a critical target in melanoma and other pathologies. We will objectively evaluate its performance against its parent compound, Pentamidine, and discuss its selectivity within the broader S100 protein family. This analysis is supported by experimental data and detailed protocols to aid in your research and development endeavors.
Executive Summary
This compound (also known as SBi4211) has emerged as a promising inhibitor of the S100B protein. Developed through a structure-based design approach building upon the known S100B inhibitor Pentamidine, this compound exhibits enhanced potency and selectivity. This guide will delve into the specifics of this improved performance, providing a framework for its evaluation as a therapeutic candidate.
Performance Comparison: this compound vs. Alternatives
This compound was designed to improve upon the S100B inhibitory activity of Pentamidine. Molecular dynamics simulations predicted that extending the linker between the two benzamidine moieties from five carbons (in Pentamidine) to seven (in this compound) would allow a single molecule to span both binding sites on the S100B monomer, thereby increasing affinity.[1] Experimental data has validated this hypothesis, demonstrating that this compound has superior activity in cell-based assays.[1]
Table 1: Quantitative Comparison of S100B Inhibitors
| Compound | Target(s) | Binding Affinity (Kd) | Cellular Activity (Melanoma Cells) | Key Findings |
| This compound (SBi4211) | S100B | Not explicitly reported, but qualitatively higher than Pentamidine.[1] | Higher potency in inducing cell death in S100B-expressing melanoma cells compared to Pentamidine. | Designed for enhanced S100B binding; selectively kills cancer cells with high S100B levels. |
| Pentamidine | S100B, S100A1, DNA, RNA, various receptors. | Site 1: ~1-10 µM; Site 2: ~40 µM | Induces apoptosis in glioma cells and reduces cell migration. | Broad-spectrum anti-infective with known off-target effects. |
Specificity Profile of this compound
A crucial aspect of any targeted therapy is its specificity. The S100 family consists of over 20 structurally similar calcium-binding proteins, making the development of specific inhibitors challenging.
This compound's Specificity for S100B:
This compound has been shown to selectively kill melanoma cells that express high levels of S100B, while having a reduced effect on cells with knocked-down S100B expression. This indicates that its primary mechanism of action in these cells is mediated through S100B inhibition.
Comparison with Pentamidine's Off-Target Effects:
Pentamidine is known for its broad range of biological activities and off-target effects, which contribute to its toxicity profile. It is known to bind to DNA and RNA, and interact with various receptors, leading to side effects such as hypoglycemia, pancreatitis, and cardiac arrhythmias. While a detailed off-target profile for this compound is not yet extensively published, its structure-based design for improved S100B binding suggests a potentially more favorable specificity profile compared to Pentamidine. However, given the structural similarity, a careful evaluation of this compound's interaction with other potential targets is warranted.
S100B Signaling and the Role of this compound
S100B exerts its oncogenic effects in melanoma primarily through its interaction with the tumor suppressor protein p53. By binding to p53, S100B inhibits its transcriptional activity, thereby preventing apoptosis and promoting cell survival. This compound acts by competitively binding to the p53-binding site on S100B, thus liberating p53 to perform its tumor-suppressive functions.
Caption: this compound inhibits S100B, restoring p53's pro-apoptotic function.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments used to evaluate S100B inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of S100B inhibitors on melanoma cells.
Protocol:
-
Cell Seeding: Seed human melanoma cells (e.g., MALME-3M) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding affinity of inhibitors to S100B.
Protocol:
-
Reagent Preparation: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM CaCl2. Prepare a stock solution of a fluorescently labeled peptide known to bind S100B (e.g., TAMRA-labeled TRTK-12 peptide).
-
Assay Setup: In a 384-well plate, add a fixed concentration of S100B protein and the fluorescent peptide.
-
Inhibitor Titration: Add serial dilutions of this compound or other test compounds to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
FP Measurement: Measure the fluorescence polarization using a plate reader with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration and fit the data to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for determining inhibitor binding affinity using FP.
1H-15N HSQC NMR Titration
This technique identifies the binding site of an inhibitor on S100B.
Protocol:
-
Protein Preparation: Prepare a solution of 15N-labeled S100B in an NMR buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2 in 90% H2O/10% D2O).
-
Initial Spectrum: Record a baseline 1H-15N HSQC spectrum of the S100B solution.
-
Ligand Titration: Add increasing molar equivalents of this compound to the S100B solution.
-
Spectral Acquisition: Record a 1H-15N HSQC spectrum after each addition of the inhibitor.
-
Data Analysis: Overlay the spectra and analyze the chemical shift perturbations of the S100B backbone amide resonances. The residues with significant chemical shift changes map to the inhibitor's binding site on the protein.
Conclusion
This compound represents a significant advancement in the development of specific S100B inhibitors. Its rational design has led to enhanced potency and selectivity compared to its predecessor, Pentamidine. The experimental protocols provided in this guide offer a robust framework for the continued evaluation of this compound and other novel S100B inhibitors. Further characterization of this compound's off-target profile will be crucial in its progression towards clinical applications.
References
A Head-to-Head Comparison of Pentamidine and BRAF Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical performance of Pentamidine and BRAF inhibitors in the context of melanoma treatment. While direct head-to-head clinical trials are not available, this document synthesizes existing experimental data to offer a comprehensive overview of their respective mechanisms of action, efficacy, and methodologies for evaluation.
Executive Summary
BRAF inhibitors represent a cornerstone of targeted therapy for BRAF-mutant melanoma, demonstrating significant clinical efficacy by directly targeting the MAPK signaling pathway. Pentamidine, an antiprotozoal drug, has been repurposed and investigated for its anti-melanoma properties, which are attributed to distinct mechanisms involving the restoration of p53 tumor suppressor function and inhibition of PRL phosphatases. This guide presents available data to facilitate a comparative understanding of these two distinct therapeutic approaches.
Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro potency of Pentamidine and various BRAF inhibitors against melanoma cells.
Table 1: In Vitro Efficacy of Pentamidine in Melanoma
| Compound | Assay Type | Cell Type | Metric | Value | Reference |
| Pentamidine | ATP-TCA | Patient-derived skin melanoma samples (n=18) | Median IC90 | 30.2 µM | [1][2] |
| Pentamidine | ATP-TCA | Patient-derived uveal melanoma sample | % Inhibition at 37.96 µM | 86% | [1][2] |
| Pentamidine | ATP-TCA | Patient-derived skin melanoma samples (n=18) | % of samples with strong inhibition (IndexSUM<300) | 78% | [1] |
Table 2: In Vitro Efficacy of BRAF Inhibitors in BRAF-mutant Melanoma Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Vemurafenib | A375 | 173 nM - 13.2 µM | |
| Vemurafenib | SK-Mel-28 | 82 nM | |
| Vemurafenib | A2058 | 452 nM | |
| Vemurafenib | WM-115 | 1227 nM | |
| Dabrafenib | A375 | 5 nM - 9.5 nM | |
| Dabrafenib | SK-MEL-28 | 2 nM | |
| Dabrafenib | WM-239 | 6 nM | |
| Dabrafenib | C32 | 16.38 - 21.05 µM | |
| Encorafenib | Multiple Melanoma Cell Lines | <40 nM |
Clinical Efficacy of BRAF Inhibitors
BRAF inhibitors, particularly in combination with MEK inhibitors, have demonstrated significant clinical benefits in patients with BRAF V600-mutant melanoma.
Table 3: Selected Clinical Trial Data for BRAF Inhibitor-Based Therapies
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Dabrafenib | BREAK-3 | Previously untreated BRAF V600E metastatic melanoma | 50% | 5.1 months | 18.2 months | |
| Vemurafenib | BRIM-3 | Previously untreated BRAF V600E metastatic melanoma | 48% | 5.3 months | 13.6 months | |
| Dabrafenib + Trametinib | COMBI-d | Previously untreated BRAF V600E/K metastatic melanoma | 69% | 11.0 months | 25.1 months | |
| Vemurafenib + Cobimetinib | coBRIM | Previously untreated BRAF V600E/K metastatic melanoma | 70% | 12.3 months | 22.3 months | |
| Encorafenib + Binimetinib | COLUMBUS | Previously untreated or treated BRAF V600E/K metastatic melanoma | 63% | 14.9 months | 33.6 months |
A Phase II clinical trial was initiated to evaluate Pentamidine in patients with relapsed or refractory melanoma expressing wild-type p53 and S100B, though comprehensive results are not widely available in the searched literature.
Signaling Pathways and Mechanisms of Action
BRAF Inhibitor Signaling Pathway
BRAF inhibitors target the serine/threonine-protein kinase B-Raf, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway. In approximately 50% of melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting cell proliferation and survival. BRAF inhibitors block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.
Proposed Mechanism of Action of Pentamidine
Pentamidine's anti-melanoma activity is thought to be multifactorial, primarily centered on the restoration of the p53 tumor suppressor pathway and inhibition of phosphatases.
-
Inhibition of S100B-p53 Interaction : In many melanoma cells, the S100B protein is overexpressed and binds to the p53 tumor suppressor protein, inhibiting its function. Pentamidine binds to S100B, preventing its interaction with p53. This frees p53 to induce apoptosis and cell cycle arrest.
-
Inhibition of PRL Phosphatases : Pentamidine has been shown to inhibit the activity of Phosphatase of Regenerating Liver (PRL) family phosphatases, which are often overexpressed in cancer and contribute to tumor progression.
Experimental Protocols
ATP-Based Tumor Chemosensitivity Assay (ATP-TCA) for Pentamidine
This assay measures the chemosensitivity of tumor cells by quantifying their ATP levels, which is indicative of cell viability.
Methodology:
-
Cell Preparation: Fresh tumor tissue is enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated in 96-well plates at a defined density (e.g., 20,000 cells/well).
-
Drug Incubation: Pentamidine is added at various concentrations and incubated with the cells for a specified period (e.g., 6 days).
-
ATP Extraction: A reagent is added to lyse the cells and release ATP.
-
Luminescence Measurement: A luciferin/luciferase-based reagent is added, and the resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 and IC90 values are then determined.
Cell Viability (MTS) Assay for BRAF Inhibitors
The MTS assay is a colorimetric method used to assess cell viability in response to therapeutic agents.
Methodology:
-
Cell Seeding: Melanoma cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: BRAF inhibitors are added at a range of concentrations and incubated for a defined period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent, which is converted to a colored formazan product by metabolically active cells, is added to each well.
-
Incubation: The plates are incubated to allow for the color change to develop.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% is calculated from the dose-response curve.
Conclusion
BRAF inhibitors have a well-established role in the treatment of BRAF-mutant melanoma, with a clear mechanism of action and extensive clinical data supporting their efficacy, especially when combined with MEK inhibitors. Pentamidine presents an alternative therapeutic strategy with a distinct mechanism that is independent of the BRAF mutation status. Its ability to restore p53 function suggests potential applicability in a broader range of melanoma subtypes.
The in vitro data for Pentamidine are promising, though the concentrations required for significant inhibition are in the micromolar range, which may pose challenges for clinical translation. In contrast, BRAF inhibitors exhibit nanomolar potency in vitro against BRAF-mutant cells.
Further research, including potential combination studies of Pentamidine with other agents and a more thorough evaluation in clinical settings, is necessary to fully delineate its therapeutic potential in melanoma. For researchers and drug development professionals, the differing mechanisms of action of Pentamidine and BRAF inhibitors offer intriguing possibilities for novel therapeutic strategies, including combination therapies or treatments for BRAF inhibitor-resistant melanoma.
References
Comparative Analysis of Heptamidine's Potential Impact on Melanoma Subtypes: An Extrapolative Study Based on Pentamidine Data
A comprehensive guide for researchers and drug development professionals on the potential therapeutic effects of diamidine compounds on cutaneous, uveal, and acral melanoma, using the known bioactivity of Pentamidine as a predictive model for Heptamidine.
Disclaimer: Direct experimental data on the impact of this compound on melanoma subtypes is not currently available in published literature. This comparative guide extrapolates the potential effects of this compound based on studies conducted with Pentamidine, a structurally related aromatic diamidine. The information presented herein is intended for research and informational purposes and should be interpreted with caution.
Introduction
Melanoma, a malignancy of pigment-producing melanocytes, encompasses distinct subtypes with unique genetic landscapes and clinical behaviors. The three primary subtypes are cutaneous melanoma, associated with sun exposure and frequently harboring BRAF or NRAS mutations; uveal melanoma, an intraocular tumor characterized by GNAQ and GNA11 mutations; and acral melanoma, which arises on non-sun-exposed skin and exhibits a different spectrum of genetic alterations, including amplifications of KIT and CDK4. The development of targeted therapies for these diverse subtypes remains a significant challenge.
This guide provides a comparative analysis of the potential impact of this compound, a diamidine compound, on these melanoma subtypes. Due to the lack of direct studies on this compound, this analysis leverages the known anti-melanoma activity of the related compound, Pentamidine. Pentamidine has been shown to exert its effects through a dual mechanism: the disruption of the S100B-p53 protein-protein interaction and the inhibition of Phosphatase of Regenerating Liver (PRL) family phosphatases.[1][2][3] By examining the prevalence and importance of these targets and their downstream signaling pathways in each melanoma subtype, we can project the potential efficacy of this compound.
Comparative Efficacy Data (Based on Pentamidine Studies)
The following table summarizes the in vitro chemosensitivity of cutaneous and uveal melanoma to Pentamidine, as determined by the ATP-based tumor chemosensitivity assay (ATP-TCA). No direct data for acral melanoma is currently available.
| Melanoma Subtype | Number of Samples | Assay Type | Efficacy Metric | Result | Interpretation | Citation |
| Cutaneous Melanoma | 18 | ATP-TCA | Median IC90 | 30.2 µM | Strong Inhibition | [1][3] |
| ATP-TCA | % Inhibition at 37.96 µM | >95% in 50% of samples | Strong Inhibition | |||
| Uveal Melanoma | 1 | ATP-TCA | % Inhibition at 37.96 µM | 86% | Moderate Inhibition | |
| Acral Melanoma | N/A | N/A | N/A | No data available | - |
Potential Mechanisms of Action and Impact on Melanoma Subtypes
This compound, like Pentamidine, is anticipated to exert its anti-cancer effects through two primary mechanisms:
-
Disruption of the S100B-p53 Interaction: In many melanoma cells, the S100B protein binds to the tumor suppressor protein p53, inhibiting its pro-apoptotic functions. Pentamidine has been shown to bind to S100B, preventing this interaction and thereby restoring p53's ability to induce apoptosis in cancer cells.
-
Inhibition of PRL Phosphatases: The Phosphatase of Regenerating Liver (PRL) family of phosphatases, particularly PRL-3, are often overexpressed in metastatic cancers, including melanoma, and are associated with increased cell motility and invasion. Pentamidine has been identified as an inhibitor of PRL phosphatases, suggesting another avenue for its anti-cancer activity.
Comparative Impact on Signaling Pathways
The differential genetic makeup of melanoma subtypes suggests that the efficacy of a this compound-like compound could vary.
-
Cutaneous Melanoma (BRAF/NRAS-mutant): This subtype is heavily reliant on the MAPK and PI3K/AKT signaling pathways for proliferation and survival. While Pentamidine's primary targets (S100B and PRLs) are not direct components of these pathways, the restoration of p53 function can induce apoptosis independently of MAPK or PI3K signaling. Furthermore, PRL-3 has been shown to influence Src and STAT3 signaling, which can cross-talk with the primary driver pathways in cutaneous melanoma.
-
Uveal Melanoma (GNAQ/GNA11-mutant): The GNAQ/GNA11 mutations in uveal melanoma lead to the activation of the Protein Kinase C (PKC) and YAP signaling pathways. The S100B-p53 axis is also relevant in this subtype. The moderate inhibition observed with Pentamidine suggests that while restoring p53 function is beneficial, it may be less effective against the strong downstream signals from mutant GNAQ/GNA11.
-
Acral Melanoma: This subtype has a lower mutational burden but can feature amplifications in genes such as KIT, CDK4, and alterations in the PI3K/AKT pathway. The potential impact of a this compound-like compound would depend on the functional role of S100B and PRLs in the context of these specific genetic drivers. For instance, if KIT or CDK4 activation leads to S100B overexpression, then a drug that disrupts the S100B-p53 interaction could be effective.
Experimental Protocols
The following are generalized protocols for the key assays used to assess the anti-cancer effects of compounds like Pentamidine.
ATP-Based Tumor Chemosensitivity Assay (ATP-TCA)
This assay measures the viability of tumor cells after drug exposure by quantifying intracellular ATP levels, which correlate with the number of living cells.
-
Cell Preparation: Fresh tumor tissue is mechanically and enzymatically dissociated to create a single-cell suspension. Cell viability is assessed using trypan blue exclusion.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 cells per well in a serum-free medium.
-
Drug Treatment: The test compound (e.g., Pentamidine) is added at various concentrations to triplicate wells. Control wells receive no drug.
-
Incubation: Plates are incubated for 6-7 days.
-
ATP Measurement: A luciferin-luciferase-based reagent is added to each well. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control wells. IC50 and IC90 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Melanoma cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol while vortexing and incubated on ice or at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Cells are incubated at room temperature or 4°C to allow for DNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Hypothesized impact of this compound on cutaneous melanoma signaling pathways.
Figure 2: Hypothesized impact of this compound on uveal melanoma signaling pathways.
Figure 3: Hypothesized impact of this compound on acral melanoma signaling pathways.
Experimental Workflow
References
Comparative Efficacy of Pentamidine and Standard-of-Care Agents in Preclinical Cancer Models
A Guide for Researchers and Drug Development Professionals
Introduction:
The landscape of preclinical cancer research is increasingly focused on patient-derived cancer models, such as patient-derived xenografts (PDXs) and organoids (PDOs), which offer a more clinically relevant platform for evaluating novel therapeutics. This guide provides a comparative overview of the preclinical efficacy of the diamidine compound pentamidine against established first-line treatments for hepatocellular carcinoma (HCC), sorafenib and lenvatinib. While data for pentamidine in patient-derived models are not currently available, this comparison leverages existing preclinical data to offer a perspective on its potential anticancer activity in the context of therapies evaluated in more advanced models.
Due to the absence of published research on the anticancer effects of heptamidine, this guide focuses on the related and studied compound, pentamidine. The information presented aims to provide a valuable resource for researchers interested in the potential of diamidine compounds in oncology.
Quantitative Data Summary
The following tables summarize the efficacy of pentamidine, sorafenib, and lenvatinib in various preclinical cancer models. It is crucial to note that the experimental models and cancer types differ, which limits direct cross-compound comparisons.
Table 1: In Vitro Efficacy of Pentamidine against Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 | Reference |
| Melanoma | WM9 | Growth Inhibition | Not specified, but effective | [1] |
| Endometrial Cancer | Ishikawa | MTS Assay | ~20 µM | [2] |
| Endometrial Cancer | HEC-1A | MTS Assay | ~25 µM | [2] |
| Melanoma | 18 patient samples | ATP-TCA | Median IC90: 30.2 µM | [3] |
Table 2: In Vivo Efficacy of Pentamidine in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Melanoma | WM9 Xenograft | Tolerable dose | Marked inhibition of tumor growth, tumor cell necrosis | [1] |
| Glioma | Xenograft | Not specified | Reproduced in vitro anti-proliferative effects |
Table 3: Efficacy of Sorafenib in Patient-Derived Xenograft (PDX) Models of Hepatocellular Carcinoma (HCC)
| PDX Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Four different HCC PDX lines | 50 mg/kg | 85% | |
| Four different HCC PDX lines | 100 mg/kg | 96% | |
| 10 different HCC-PDX models | 30 mg/kg | Significant TGI in 7/10 models | |
| LIXC-004NA (Sorafenib-sensitive) | Not specified | Tumor growth inhibition |
Table 4: Efficacy of Lenvatinib in Preclinical and Clinical Settings for HCC
| Model/Study Type | Treatment | Outcome | Reference |
| Recurrent HCC after liver transplant | 8-12 mg/day | Objective Response Rate: 13.6%; Median PFS: 6.6 months | |
| REFLECT clinical trial (unresectable HCC) | - | Median Overall Survival: 13.6 months |
Signaling Pathways and Mechanisms of Action
Pentamidine:
Pentamidine exhibits a multi-targeted approach to inducing cancer cell death and inhibiting tumor progression. Its mechanisms include the modulation of key signaling pathways such as PI3K/AKT, MAPK/ERK, and p53. Additionally, it has been shown to interfere with the PD-1/PD-L1 immune checkpoint, suggesting a potential role in cancer immunotherapy. One of its identified mechanisms is the inhibition of PRL phosphatases, which are implicated in various malignancies.
References
- 1. Pentamidine is an inhibitor of PRL phosphatases with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Heptamidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of heptamidine, a compound that requires careful handling due to its potential hazards.
This compound Hazard Profile
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Skin Sensitization | May cause an allergic skin reaction. | Contaminated work clothing must not be allowed out of the workplace. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and empty vials).
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with this compound. Plastic containers are generally preferred for chemical waste storage. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to avoid violent reactions or the emission of flammable or poisonous gases.
-
Fume Hood Operation: Conduct all transfers of this compound waste into the designated container within a certified chemical fume hood to minimize inhalation exposure.
-
Container Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.
2. Container Labeling and Storage:
-
Hazardous Waste Labeling: Immediately affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste - this compound" and include the accumulation start date.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation. The SAA should be inspected weekly for any signs of leakage.
-
Segregation in Storage: Store the this compound waste container away from incompatible materials. Use physical barriers or secondary containment systems to separate different classes of chemical waste.
-
Secure Closure: Keep the waste container securely capped at all times, except when adding waste.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's EHS office to schedule a pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in the regular trash. The final disposal method, typically incineration, will be handled by the specialized facility.
4. Empty Container Disposal:
-
Triple Rinsing: Before disposing of an "empty" container that held this compound, it must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Label Defacement: Thoroughly remove or deface all labels on the rinsed container before disposing of it as non-hazardous solid waste.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Heptamidine
Essential Safety and Handling Guide for Heptamidine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 94345-47-8) was not available in the public domain at the time of this writing. The following guidance is based on best practices for handling potent, potentially hazardous research compounds and information from SDSs of structurally related chemicals. Researchers must consult the supplier-provided SDS for this compound upon receipt and adhere to all institutional and regulatory safety protocols.
This compound is a potent inhibitor of the calcium-binding protein S100B, used in research for investigating conditions like Myotonic dystrophy and certain cancers.[1] Due to its biological activity and the lack of comprehensive safety data, it should be handled with caution in a laboratory setting.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Alternate Name | SBi4211 |
| CAS Number | 94345-47-8[1] |
| Molecular Formula | C21H28N4O2[1] |
| Molecular Weight | 368.47 g/mol [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently, at least every two hours, or if contamination is suspected.[2] |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat made of a low-permeability fabric should be worn at all times. Consider a disposable gown for procedures with a high risk of splashes. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over safety glasses when there is a significant risk of splashes or aerosol generation. |
| Respiratory | Respirator (if required) | Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational and Disposal Plans
A step-by-step plan for the safe handling and disposal of this compound is essential for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
Spill Management
-
Evacuation: In case of a large spill, evacuate the area and alert laboratory personnel and the institutional safety office.
-
Containment: For small spills, contain the spill using appropriate absorbent materials.
-
Cleanup: Wear appropriate PPE and clean the spill area according to institutional guidelines. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
